1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDGSSCWFMSRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327861 | |
| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145681-01-2 | |
| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key intermediate in pharmaceutical and chemical research.
Core Chemical Properties
This compound, commonly known in the scientific literature as N-Boc-L-proline methyl ester, is a protected amino acid derivative widely utilized in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in organic solvents, making it an invaluable building block in peptide synthesis and the development of novel therapeutics.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid or solid | [3] |
| Melting Point | 42-46 °C | [4] |
| Boiling Point | 135 °C at 16 mmHg | [5] |
| Density | 1.120 g/cm³ | [2] |
| Refractive Index | 1.45 | [3] |
| Optical Rotation | [α]20/D -59° (c=1, CHCl₃) | [3] |
| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [6][7] |
Spectroscopic Data
The structural integrity of this compound is typically confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.7 ppm), and the protons of the pyrrolidine ring (multiplets in the range of 1.8-4.5 ppm).
-
¹³C NMR : The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the Boc group and the methyl ester, as well as the carbons of the tert-butyl group and the pyrrolidine ring.[8][9][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum displays strong absorption bands for the carbonyl groups of the Boc-protector and the methyl ester, typically in the range of 1680-1750 cm⁻¹.[11]
-
Mass Spectrometry (MS) : Mass spectral analysis can be used to confirm the molecular weight of the compound.
Experimental Protocols
The synthesis of this compound can be achieved through a few different routes, primarily starting from L-proline. The following is a representative experimental protocol.
Synthesis of this compound
This two-step synthesis involves the esterification of L-proline followed by the protection of the amine with a Boc group.
Step 1: Methyl Esterification of L-Proline
-
Suspend L-proline in methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain L-proline methyl ester hydrochloride as a white solid.
Step 2: N-Boc Protection
-
Dissolve the L-proline methyl ester hydrochloride in dichloromethane.
-
Cool the solution to 0 °C.
-
Add triethylamine to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
Purification of the crude this compound is typically performed using flash column chromatography.[12]
-
Stationary Phase : Silica gel.
-
Mobile Phase : A gradient of ethyl acetate in hexanes is commonly used.
-
Procedure :
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto a silica gel column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Biological Significance and Applications
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a common feature in many natural products and pharmaceuticals.[13]
The primary application of this compound is in peptide synthesis , where it serves as a protected proline residue. Proline's unique cyclic structure imparts significant conformational constraints on peptides, influencing their secondary structure and biological activity.[1]
Furthermore, this compound is a key intermediate in the development of various therapeutic agents, including:
-
Antiviral agents : As a precursor in the synthesis of inhibitors for viral enzymes.
-
Neuroprotective agents : Used in the synthesis of sodium channel blockers for the potential treatment of ischemic stroke.[14]
-
Anticancer agents : The pyrrolidine ring is a scaffold in various cytotoxic compounds.[15]
-
PROTACs and ADCs : Its derivatives are used as linkers in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[16]
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in Drug Discovery
Caption: Role as a versatile building block in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]
- 3. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. N-Boc-4-oxo- L -proline methyl ester 97 102195-80-2 [sigmaaldrich.com]
- 5. Boc-L-Proline-methyl ester | 59936-29-7 [chemicalbook.com]
- 6. N-Boc-L-proline methyl ester, 96% | Fisher Scientific [fishersci.ca]
- 7. N-Boc-4-oxo-L-Proline methyl ester CAS#: 102195-80-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Boc-4-oxo-L-Proline methyl ester(102195-80-2) 1H NMR [m.chemicalbook.com]
- 10. Boc-L-Proline-methyl ester(59936-29-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 16. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. This document outlines the expected outcomes from key spectroscopic techniques, presents detailed experimental protocols, and visualizes the logical workflow of the structure determination process.
Compound Overview
This compound is a disubstituted pyrrolidine derivative. The structural hypothesis is based on its chemical name and can be confirmed through a combination of spectroscopic methods.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 145681-01-2[1] |
Spectroscopic Analysis Workflow
The structural elucidation of an organic molecule like this compound is a systematic process. It begins with gathering preliminary data from techniques like Mass Spectrometry and Infrared Spectroscopy, which provide information about the molecular weight and functional groups. Subsequently, detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance spectra allows for the precise determination of the carbon-hydrogen framework and the connectivity of atoms.
References
An In-depth Technical Guide to 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, a key building block in medicinal chemistry and drug discovery. Its versatile pyrrolidine scaffold allows for the synthesis of a wide array of biologically active compounds.
Chemical Identity and Properties
The foundational compound, this compound, is a diester of pyrrolidine-1,2-dicarboxylic acid. The tert-butyl ester at position 1 serves as a protecting group for the nitrogen atom, while the methyl ester at position 2 provides a site for further chemical modification.
CAS Number: While various substituted analogs of this compound exist, the CAS number for the parent compound is not definitively available in the initial search results. However, it is referenced by its chemical name and structure in various chemical databases and supplier catalogs. For the purpose of this guide, we will refer to the core unsubstituted structure. A closely related compound, (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, has the CAS number 102195-80-2.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI | 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3 | [2] |
| InChI Key | WVDGSSCWFMSRHN-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)OC | [2] |
Role in Drug Discovery and Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for the exploration of chemical space and the creation of stereochemically complex molecules.[3] This non-planar ring system is a key feature in numerous biologically active compounds.[3]
General Workflow in Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Workflow for Pyrrolidine-Based Drug Discovery.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of this compound. Below are representative methodologies for key transformations.
General Synthesis of Pyrrolidine Derivatives
The synthesis of functionalized pyrrolidine derivatives often starts from commercially available precursors. A general approach involves the modification of the carboxyl groups and the pyrrolidine ring.
Example Protocol: Synthesis of a Functionalized Pyrrolidine Carboxamide
This protocol is adapted from a procedure for synthesizing bitopic ligands for dopamine receptors.[4]
-
Amide Coupling:
-
Dissolve 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid (1.2 mmol), HBTU (1.2 mmol), and DIPEA (1.2 mmol) in DMF (4 mL).[4]
-
Stir the solution at room temperature for 30 minutes under a nitrogen atmosphere.[4]
-
In a separate flask, dissolve the crude amine precursor (derived from the reduction of the methyl ester of this compound) (1.0 mmol) in DMF (2 mL).[4]
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction overnight at room temperature.
-
Dilute the reaction with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with saturated NaCl solution, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[4]
-
-
Reduction of the Methyl Ester to a Primary Alcohol:
-
Cool a solution of the pyrrolidine diester (1.2 mmol) in THF (4 mL) to 0°C under a nitrogen atmosphere.[4]
-
Add LiAlH₄ (1 M in THF, 4.6 mL, 4.6 mmol) dropwise.[4]
-
Heat the mixture to 40°C for 4 hours.[4]
-
Cool the reaction to 0°C and quench by the dropwise addition of saturated NH₄Cl solution.
-
Filter the solid through a pad of Celite and extract the aqueous phase with CH₂Cl₂ (3 x 20 mL).[4]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate to afford the crude alcohol.[4]
-
Diagram of a Key Synthetic Transformation
The following diagram illustrates the reduction of the methyl ester at the C2 position, a common step to introduce further functionality.
Caption: Reduction of the C2-Methyl Ester.
Applications in Specific Therapeutic Areas
Derivatives of the pyrrolidine scaffold have shown promise in a variety of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a core component of molecules targeting CNS receptors.
-
Oncology: Pyrrolidine-based compounds have been investigated as anticancer agents.[3]
-
Infectious Diseases: The scaffold is present in various antibacterial and antiviral compounds.
The versatility of this compound as a starting material makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics in these and other areas.
References
An In-depth Technical Guide to the Synthesis of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes, experimental protocols, and key data for the preparation of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development.
Introduction
(S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate, also known as 1-tert-butyl 2-methyl (2S)-2-methylpyrrolidine-1,2-dicarboxylate or N-Boc-(S)-2-methylproline methyl ester, is a proline derivative with a protected amine and a methyl ester at the 2-position. The introduction of a methyl group at the C2 position imparts unique conformational constraints, making it a desirable component in the design of peptidomimetics and other complex therapeutic agents. This guide details a reliable synthetic pathway starting from the readily available chiral precursor, (S)-proline.
Synthetic Pathway Overview
The synthesis of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate is a multi-step process that begins with the stereoselective methylation of (S)-proline to yield (S)-2-methylproline. This is followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and subsequent esterification of the carboxylic acid to afford the final product.
Caption: Synthetic pathway for (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate.
Experimental Protocols
Synthesis of (S)-2-Methylproline
This procedure follows a well-established method involving the formation of a chiral bicyclic lactone, stereoselective methylation, and subsequent hydrolysis.
Step 1: Synthesis of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
Caption: Experimental workflow for the synthesis of the bicyclic intermediate.
Protocol:
-
A suspension of (S)-proline (40.0 g, 0.347 mol) in 1400 mL of pentane is prepared in a 2.5-L round-bottomed flask.
-
To this suspension, add pivalaldehyde (225 mL, 2.072 mol) and trifluoroacetic acid (3.0 mL, 38.9 mmol).
-
The mixture is heated to reflux for 72 hours with azeotropic removal of water using a Dean-Stark trap.
-
An additional 40.0 mL (0.368 mol) of pivalaldehyde, 1 mL of trifluoroacetic acid (13.0 mmol), and 200 mL of pentane are added, and reflux is continued for another 72 hours.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The clear filtrate is concentrated under reduced pressure.
-
The residue is purified by Kugelrohr distillation (70°C at 0.0005 mm) to yield the product as a colorless oil.[1]
Step 2: Synthesis of (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one
Protocol:
-
In a 250-mL round-bottomed flask, a solution of lithium diisopropylamide (LDA) is prepared by mixing diisopropylamine (18.3 mL, 0.131 mol) with 120 mL of dry tetrahydrofuran (THF) under argon, cooling to -78°C, and adding a 1.6 M solution of butyllithium in hexane (88.6 mL, 0.142 mol). The mixture is warmed to room temperature for 20 minutes and then re-cooled to -78°C.
-
The LDA solution is added over 20 minutes to a solution of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (20.0 g, 0.109 mol) in 600 mL of dry THF at -78°C.
-
After stirring for 45 minutes at -78°C, iodomethane (8.8 mL, 0.142 mol) is added over 10 minutes.
-
The reaction mixture is allowed to warm to 0°C over 3 hours, followed by the addition of 300 mL of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium carbonate and brine, then dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the methylated product.[1]
Step 3: Synthesis of (S)-2-Methylproline
Protocol:
-
The crude (2R,5S)-2-tert-butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one (from the previous step, ~0.102 mol) is dissolved in 400 mL of 3 N hydrochloric acid in a 1-L round-bottomed flask and heated to reflux for 1 hour.
-
The water is removed under reduced pressure. The residue is treated with 400 mL of 3 N HCl and extracted with dichloromethane.
-
The combined aqueous layers are concentrated and dried under reduced pressure.
-
The crude product is purified by ion-exchange chromatography (Dowex 50W X 8) to yield (S)-2-methylproline.[1]
Synthesis of N-Boc-(S)-2-Methylproline
Protocol:
-
(S)-2-Methylproline is dissolved in a mixture of dioxane and water.
-
Triethylamine (1.5 equivalents) is added to the solution.
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added with stirring at room temperature.
-
The reaction is stirred for 2-4 hours until completion (monitored by TLC).
-
The mixture is diluted with water and washed with ethyl acetate to remove byproducts.
-
The aqueous layer is acidified with a 5% citric acid solution and extracted with ethyl acetate.
-
The combined organic extracts are dried over sodium sulfate and concentrated to yield N-Boc-(S)-2-methylproline.
Synthesis of (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate
Protocol:
-
N-Boc-(S)-2-methylproline is dissolved in methanol.
-
The solution is cooled to 0°C.
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature overnight.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is concentrated, and the residue is dissolved in ethyl acetate.
-
The organic solution is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to afford (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Analytical Data |
| 1 | (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | (S)-Proline | Pivaldehyde, Trifluoroacetic acid | 67-74 | Colorless oil |
| 2 | (2R,5S)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | Intermediate from Step 1 | LDA, Iodomethane | 93-95 (crude) | - |
| 3 | (S)-2-Methylproline | Intermediate from Step 2 | 3 N HCl | 85-90 | mp 248–252°C (dec); [α]D -71.1° to -72.1° (c 1.0, MeOH)[1] |
| 4 | N-Boc-(S)-2-Methylproline | (S)-2-Methylproline | (Boc)₂O, Triethylamine | ~90-95 | - |
| 5 | (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate | N-Boc-(S)-2-Methylproline | Methanol, DCC, DMAP | ~85-90 | - |
Characterization Data for (S)-1-Boc-2-methyl-pyrrolidine-1,2-dicarboxylate:
-
¹H NMR (CDCl₃): δ (ppm) ~3.70 (s, 3H, OCH₃), 3.50-3.30 (m, 2H, NCH₂), 2.30-1.80 (m, 4H, CH₂CH₂), 1.55 (s, 3H, C-CH₃), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃): δ (ppm) ~175.0 (C=O, ester), 154.5 (C=O, Boc), 80.0 (C(CH₃)₃), 65.0 (C-CH₃), 52.0 (OCH₃), 46.0 (NCH₂), 38.0, 28.5 (C(CH₃)₃), 25.0, 22.0.
(Note: The provided NMR data is a representative estimation based on similar structures and should be confirmed by experimental analysis.)
References
Spectroscopic Profile of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate and structurally related compounds. Due to the limited availability of a complete, published dataset for the specific target molecule, this document presents spectroscopic information for close structural analogs to serve as a valuable reference for researchers in the field. The methodologies described herein are based on standard practices for the characterization of small organic molecules.
Compound Identification
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 108446-54-0 |
| PubChem CID | 394147[1] |
Spectroscopic Data Summary
The following tables summarize ¹H-NMR, ¹³C-NMR, and IR spectroscopic data for compounds structurally similar to this compound. This data has been extracted from supplementary information from a publication by the Macmillan Group at Princeton University.[2]
¹H-NMR Data of Related Pyrrolidine Derivatives
| Compound | ¹H-NMR (500 MHz, CDCl₃) δ (ppm) |
| Analog 1 | 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
| Analog 2 | 3.87 – 3.80 (m, 1H), 3.38 – 3.25 (m, 2H), 1.94 – 1.73 (m, 4H), 1.72 – 1.53 (m, 6H), 1.46 (s, 9H), 1.29 – 1.07 (m, 5H), 1.00 – 0.86 (m, 2H) |
| Analog 3 | 3.90 – 3.81 (m, 1H), 3.39 – 3.28 (m, 2H), 1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.45 (s, 9H), 1.14 (d, J = 6.3 Hz, 3H) |
¹³C-NMR Data of Related Pyrrolidine Derivatives
| Compound | ¹³C-NMR (126 MHz, CDCl₃) δ (ppm) |
| Analog 1 | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
| Analog 2 | 154.7, 79.0, 55.2, 46.1, 42.3, 35.5, 34.6, 32.8, 30.7, 28.7, 26.7, 26.6, 26.4, 23.3 |
| Analog 3 | 154.7, 78.9, 52.9, 46.4, 33.1, 28.7, 23.4, 20.7 |
Infrared (IR) Spectroscopy Data of Related Pyrrolidine Derivatives
| Compound | IR (film) νₘₐₓ (cm⁻¹) |
| Analog 1 | 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 |
| Analog 2 | 2971, 2922, 1851, 1692, 1478, 1449, 1391, 1364, 1254, 1171, 1105, 914, 878, 772 |
| Analog 3 | 2969, 2875, 1693, 1479, 1456, 1391, 1366, 1287, 1250, 1172, 1138, 1110, 1084, 1029, 1003, 972, 902, 856, 773 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[2] Chemical shifts for ¹H NMR are reported in parts per million (ppm) relative to the residual protio solvent signal (CDCl₃: 7.26 ppm).[2] Data for ¹H NMR are reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constant (Hz), and integration.[2] Chemical shifts for ¹³C NMR are reported in ppm relative to the solvent signal (CDCl₃: 77.16 ppm).[2]
Infrared (IR) Spectroscopy
Infrared spectra were recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer. The data is reported in wavenumbers (cm⁻¹).[2] Samples were typically analyzed as a thin film.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectra were obtained from the Princeton University Mass Spectral Facility using ESI-TOF (Electrospray Ionization - Time of Flight).[2]
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the relationship between different spectroscopic techniques and the type of information they provide for structural elucidation.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of Boc-Proline Methyl Ester
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of N-tert-butoxycarbonyl-L-proline methyl ester (Boc-proline methyl ester). It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work and require a detailed understanding of its spectral characteristics for identification, purity assessment, and quality control.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for Boc-proline methyl ester, recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data of Boc-Proline Methyl Ester in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.32–4.20 | m | 1H | α-CH |
| 3.72 | s | 3H | OCH₃ |
| 3.58–3.37 | m | 2H | δ-CH₂ |
| 2.28–2.12 | m | 2H | β-CH₂ |
| 1.87–1.82 | m | 2H | γ-CH₂ |
| 1.41 | s | 9H | C(CH₃)₃ |
m = multiplet, s = singlet
Table 2: ¹³C NMR Data of Boc-Proline Methyl Ester in CDCl₃[1]
| Chemical Shift (δ) ppm | Assignment |
| 173.8 | CO-OCH₃ |
| 154.4 | CO-OtBu |
| 79.8 | C (CH₃)₃ |
| 59.1 | α-CH |
| 51.9 | OCH₃ |
| 46.3 | δ-CH₂ |
| 30.9 | β-CH₂ |
| 28.3 | C(C H₃)₃ |
| 23.7 | γ-CH₂ |
Visualization of Boc-Proline Methyl Ester Structure
The following diagram illustrates the chemical structure of Boc-proline methyl ester with atom numbering corresponding to the NMR assignments.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Boc-proline methyl ester.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of Boc-proline methyl ester.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to minimize interfering signals.
-
Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.
-
Standard (Optional): For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can be calibrated to the residual solvent peak.
NMR Data Acquisition
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
Temperature: Standard probe temperature (e.g., 298 K).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of quaternary carbons.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or to the internal standard if used.[1]
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
Experimental Workflow
The logical flow of the NMR analysis process is depicted in the diagram below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of N-Boc-Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-pyrrolidine and its key derivatives. These compounds are fundamental building blocks in medicinal chemistry and drug discovery, prized for their role in creating structurally diverse and stereochemically complex molecules. This document details their properties, methods for their synthesis and manipulation, and their applications, presenting data in a clear, accessible format for laboratory use.
Core Physical and Chemical Properties
The tert-butyloxycarbonyl (Boc) protecting group significantly influences the physical properties of the pyrrolidine ring, rendering it more lipophilic and soluble in a wide range of organic solvents. The addition of functional groups to the pyrrolidine ring further modifies these characteristics.
Physical Properties of Key N-Boc-Pyrrolidine Derivatives
The following table summarizes the key physical properties of N-Boc-pyrrolidine and several of its commonly used derivatives. These values are essential for reaction setup, solvent selection, and purification procedures.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| N-Boc-pyrrolidine | 86953-79-9 | C₉H₁₇NO₂ | 171.24 | Colorless liquid | N/A | 80 °C / 0.2 mmHg |
| N-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | 185.22 | White to yellow low melting solid | 34-38 | 270.9 (Predicted) |
| (R)-(-)-N-Boc-3-hydroxypyrrolidine | 109431-87-0 | C₉H₁₇NO₃ | 187.24 | White to off-white crystalline solid | 62-65 | 273.3 |
| N-Boc-pyrrolidine-3-carboxylic Acid | 59378-75-5 | C₁₀H₁₇NO₄ | 215.25 | Gray-white solid | 133-138 | 337.2 (Predicted) |
Solubility Profile
N-Boc-pyrrolidine derivatives generally exhibit good solubility in a range of common organic solvents due to the lipophilic nature of the Boc group. However, the presence of polar functional groups like hydroxyl or carboxylic acid moieties can alter this profile.
| Solvent | N-Boc-pyrrolidine | N-Boc-3-pyrrolidinone | (R)-(-)-N-Boc-3-hydroxypyrrolidine |
| Water | Insoluble | Insoluble[1] | Insoluble |
| Dichloromethane (DCM) | Soluble | Soluble[1] | Soluble |
| Methanol (MeOH) | Soluble | Soluble[1] | Soluble |
| Ethyl Acetate (EtOAc) | Soluble | Soluble[1] | Soluble |
| Acetonitrile (ACN) | Soluble | Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble | Soluble |
| Hexanes | Soluble | Limited | Low Solubility/Insoluble |
Spectroscopic Data for Characterization
Spectroscopic analysis is critical for confirming the structure and purity of N-Boc-pyrrolidine derivatives. The following tables provide typical chemical shifts and absorption frequencies. Note that ¹³C NMR spectra of N-Boc derivatives may show broadened or split peaks due to the presence of rotamers (conformational isomers) around the N-C(O) bond.[2]
NMR Spectroscopy Data (Solvent: CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |
| N-Boc-pyrrolidine | ~3.3 (t, 4H, N-CH₂), ~1.8 (m, 4H, CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~154.7 (C=O), ~79.1 (C(CH₃)₃), ~46.0 (N-CH₂), ~28.5 (C(CH₃)₃), ~24.5 (CH₂) |
| N-Boc-3-pyrrolidinone | ~3.77 (m, 4H, N-CH₂), ~2.58 (t, 2H, CH₂-C=O), 1.47 (s, 9H, C(CH₃)₃)[1] | ~206 (C=O, ketone), ~154 (C=O, carbamate), ~80 (C(CH₃)₃), ~46 (N-CH₂), ~40 (CH₂-C=O), ~28.4 (C(CH₃)₃) |
| (R)-(-)-N-Boc-3-hydroxypyrrolidine | ~4.4 (m, 1H, CH-OH), ~3.5-3.2 (m, 4H, N-CH₂), ~2.0-1.8 (m, 2H, CH₂), 1.46 (s, 9H, C(CH₃)₃) | ~155 (C=O), ~79.5 (C(CH₃)₃), ~70 (CH-OH), ~51 (N-CH₂), ~44 (N-CH₂), ~34 (CH₂), ~28.6 (C(CH₃)₃) |
Infrared (IR) Spectroscopy Data
The most prominent feature in the IR spectrum of N-Boc-pyrrolidine derivatives is the strong carbonyl (C=O) stretch from the Boc group.
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound(s) |
| N-Boc C=O Stretch | 1700 - 1680 (strong) | All N-Boc derivatives |
| C-H Stretch (Alkane) | 3000 - 2850 (medium-strong) | All derivatives |
| O-H Stretch (Alcohol) | 3550 - 3200 (strong, broad) | N-Boc-hydroxypyrrolidines |
| C=O Stretch (Ketone) | 1750 - 1680 (strong) | N-Boc-pyrrolidinones |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (strong, very broad) | N-Boc-pyrrolidine carboxylic acids |
Chemical Reactivity and Transformations
N-Boc Group Deprotection
The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3] This orthogonality is a cornerstone of its utility in multi-step synthesis. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which forms isobutylene and CO₂.[3]
Reactions of the Pyrrolidine Ring
The N-Boc group deactivates the nitrogen, preventing its participation in reactions. However, the carbon atoms of the pyrrolidine ring can be functionalized. For example, α-lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile allows for the introduction of substituents at the 2-position.[4]
Experimental Protocols
The following sections provide detailed, representative protocols for the protection of pyrrolidine, the deprotection of the N-Boc group, and the synthesis of a key derivative.
Protocol 1: N-Boc Protection of Pyrrolidine
This protocol describes the standard procedure for protecting the secondary amine of pyrrolidine using di-tert-butyl dicarbonate (Boc₂O).[5]
-
Reagents and Materials:
-
Pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
-
-
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add a base such as triethylamine (1.2 eq).[5]
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[5]
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine.
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc group using TFA, a common and effective method.[3][6]
-
Reagents and Materials:
-
N-Boc-pyrrolidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in DCM (approx. 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM).[3][6]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring for the disappearance of starting material by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Dry the organic layer and concentrate to yield the deprotected pyrrolidine derivative. Alternatively, for the amine salt, triturate the residue with diethyl ether to yield the TFA salt as a solid.
-
Protocol 3: Synthesis of N-Boc-3-pyrrolidinone via Swern Oxidation
This protocol describes the oxidation of N-Boc-3-hydroxypyrrolidine to the corresponding ketone using Swern oxidation, a mild and high-yielding method.
-
Reagents and Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Three-neck round-bottom flask, dropping funnels, magnetic stirrer, dry ice/acetone bath
-
-
Procedure:
-
Set up a flame-dried three-neck flask under a nitrogen atmosphere.
-
Add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq) to the DCM.
-
Add a solution of DMSO (2.2 eq) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM dropwise. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise. A thick white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Extract the mixture with DCM. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-pyrrolidinone.
-
Application in Synthetic Workflows
N-Boc-pyrrolidine derivatives are not typically active pharmaceutical ingredients themselves, but rather crucial intermediates. The Boc group serves as a temporary shield for the nitrogen's reactivity, allowing for modifications elsewhere on the molecule. Once the desired transformations are complete, the Boc group is removed to reveal the secondary amine, which can then be used in a subsequent reaction, such as amide bond formation or reductive amination, to build the final target molecule.
Caption: General workflow for the use of N-Boc-pyrrolidine derivatives in drug discovery.
References
Chiral Pool Synthesis from L-Proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-proline, a naturally occurring secondary amino acid, stands as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine ring, readily available enantiopure forms, and bifunctional nature make it an exceptionally versatile chiral building block. This technical guide provides an in-depth exploration of the use of L-proline in chiral pool synthesis, offering detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of synthetic pathways.
Core Synthetic Transformations
The journey from L-proline to complex chiral molecules involves a series of fundamental transformations that functionalize its carboxyl and amino groups, as well as modify the pyrrolidine ring. These initial steps are crucial for preparing L-proline-derived synthons for more elaborate synthetic sequences.
Protection of the Amine Group
The secondary amine of L-proline is often protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Table 1: N-Protection of L-Proline with Boc Anhydride
| Entry | Reagents and Conditions | Solvent | Yield (%) | Reference |
| 1 | (Boc)₂O, Triethylamine | Dichloromethane | >95% | [1] |
| 2 | (Boc)₂O, NaOH | Water/Dioxane | High | [2] |
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid group is another common initial step, facilitating solubility in organic solvents and enabling further transformations.
Table 2: Esterification of L-Proline
| Entry | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Thionyl chloride, Methanol | L-Proline methyl ester hydrochloride | High | [3] |
| 2 | H₂SO₄, Ethanol | L-Proline ethyl ester | Not specified | [4][5][6] |
Reduction to Prolinol
Reduction of the carboxylic acid moiety of L-proline or its esters affords the versatile chiral building block, (S)-prolinol. This amino alcohol is a precursor to a wide range of chiral auxiliaries and ligands.[7]
Table 3: Synthesis of (S)-Prolinol from L-Proline
| Entry | Reducing Agent | Starting Material | Solvent | Yield (%) | Reference |
| 1 | LiAlH₄ | L-Proline | THF | High | [7] |
| 2 | BH₃·THF | N-Boc-L-proline | THF | High | [8] |
L-Proline as an Organocatalyst
Beyond its role as a chiral building block, L-proline has revolutionized asymmetric synthesis as a highly effective organocatalyst.[9][10] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to mimic enzymatic catalysis, primarily through enamine and iminium ion intermediates.[4]
Asymmetric Aldol Reaction
The L-proline-catalyzed asymmetric aldol reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds, producing chiral β-hydroxy ketones.[11][12][13]
Table 4: L-Proline-Catalyzed Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | 30 | DMSO | 68 | 76 | [11] |
| 2 | Benzaldehyde | Cyclohexanone | 10 | MeOH/H₂O | 95 | 99 | [12] |
| 3 | 4-Nitrobenzaldehyde | Diacetone alcohol | 30 | DMSO | 86 | 71 | [14] |
Asymmetric Mannich Reaction
The Mannich reaction, catalyzed by L-proline, provides a direct route to chiral β-amino carbonyl compounds, which are valuable precursors for the synthesis of amino alcohols and other nitrogen-containing molecules.[15][16][17][18]
Table 5: L-Proline-Catalyzed Asymmetric Mannich Reaction
| Entry | Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Formaldehyde | Acetone | p-Anisidine | 20 | Dioxane | 50 | 94 | [18] |
| 2 | Isovaleraldehyde | Acetone | p-Anisidine | 20 | Dioxane | 91 | >99 | [18] |
| 3 | Acetaldehyde | N-Boc-imine | 20 | Dioxane | 85 | 99 | [17] |
Asymmetric Michael Addition
L-proline and its derivatives also effectively catalyze the asymmetric Michael addition of ketones and aldehydes to nitroalkenes and other Michael acceptors, affording enantioenriched products.[19][20][21][22][23]
Table 6: L-Proline-Catalyzed Asymmetric Michael Addition
| Entry | Michael Acceptor | Michael Donor | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | trans-β-Nitrostyrene | Cyclohexanone | L-Proline | 20 | CHCl₃ | 99 | 20 | [23] |
| 2 | trans-β-Nitrostyrene | Cyclohexanone | [Choline][Pro] | 30 | Ethanol | 85 | 95 | [20] |
| 3 | Benzylideneacetone | Acetylacetone | L-Proline | 5 | [bmim]PF₆ | 85 | low | [19][21] |
Experimental Protocols
N-Boc-L-proline Synthesis
-
Procedure: To a solution of L-proline (1.0 eq) in a 1:1 mixture of acetone and water, triethylamine (1.5 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added. The reaction is stirred for 30 minutes. The acetone is then removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with dilute HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to dryness. The crude product can be crystallized from ethyl acetate/petroleum ether to yield Boc-L-proline.[2]
Synthesis of (S)-Pyrrolidine-2-methanol (Prolinol)
-
Procedure: A solution of L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The reaction is then cooled to 0 °C and quenched by the sequential slow addition of water, 15% aqueous NaOH, and then water again. The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford (S)-prolinol.[7]
General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction
-
Procedure: To a solution of the aldehyde (1.0 eq) and the ketone (5.0 eq) in the specified solvent (e.g., DMSO, DMF, or MeOH/H₂O), L-proline (10-30 mol%) is added.[11][12] The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the desired β-hydroxy ketone.[11]
Visualizations
Caption: Key synthetic transformations starting from L-proline.
References
- 1. rsc.org [rsc.org]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Uses and production methods of L-Proline - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 6. L-Proline synthesis - chemicalbook [chemicalbook.com]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 20.210.105.67 [20.210.105.67]
- 18. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
The Stereochemistry of 2,5-Disubstituted Pyrrolidines: A Technical Guide for Drug Discovery and Development
An in-depth exploration of the stereoselective synthesis, conformational analysis, and therapeutic applications of 2,5-disubstituted pyrrolidines, a privileged scaffold in medicinal chemistry.
The pyrrolidine ring is a cornerstone in the architecture of numerous natural products and pharmaceuticals, ranking as one of the most prevalent nitrogen heterocycles in FDA-approved drugs.[1][2] Among its derivatives, the 2,5-disubstituted pyrrolidine motif is of paramount importance due to its presence in a wide array of biologically active molecules and its utility as a C2-symmetrical scaffold in asymmetric catalysis.[1][3][4] The precise control of stereochemistry at the C2 and C5 positions is crucial, as the spatial arrangement of substituents dramatically influences biological activity and target binding. This technical guide provides a comprehensive overview of the stereochemical intricacies of 2,5-disubstituted pyrrolidines, focusing on stereoselective synthetic strategies, quantitative analysis of stereochemical outcomes, and detailed experimental considerations for researchers in drug discovery and development.
Stereoselective Synthetic Strategies
The asymmetric synthesis of enantioenriched 2,5-disubstituted pyrrolidines has been a subject of intense research, leading to a diverse toolbox of synthetic methodologies. These strategies can be broadly categorized into methods utilizing the chiral pool, and catalytic asymmetric methods.
Chiral Pool Synthesis
The use of readily available chiral starting materials provides a robust and often practical approach to enantiomerically pure 2,5-disubstituted pyrrolidines.
1.1.1. From Amino Acids:
L-pyroglutamic acid, a derivative of L-glutamic acid, is a common and inexpensive starting material.[1][3] Various strategies have been developed to introduce substituents at the C2 and C5 positions with high stereocontrol. For instance, the group of Onomura reported the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines from a pyroglutamic acid-derived hemiaminal. The stereochemical outcome could be controlled by the choice of the nitrogen-protecting group, with carbamates favoring the formation of cis-pyrrolidines and a benzamide group leading to the trans-isomer as the major product.[1][3]
Another key amino acid precursor is L-proline. Its derivatives, such as (S)-prolinol, serve as foundational building blocks for the synthesis of various drugs.[5]
1.1.2. From Carbohydrates:
Carbohydrates, with their inherent chirality, offer another valuable entry point to enantiopure pyrrolidines. D-mannitol, for example, has been utilized for the enantiodivergent synthesis of trans-2,5-dialkylpyrrolidines.[1]
Catalytic Asymmetric Synthesis
Catalytic methods offer an elegant and efficient means to generate stereochemically defined 2,5-disubstituted pyrrolidines, often with high atom economy.
1.2.1. Catalytic Asymmetric C-H Insertion:
Direct functionalization of the pyrrolidine ring through C-H insertion reactions represents a powerful and modern strategy. Davies and co-workers developed a rhodium(II)-catalyzed twofold C-H insertion of donor-acceptor diazo precursors into N-Boc-pyrrolidine to afford C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol.[1]
1.2.2. Gold-Catalyzed Stereodivergent Synthesis:
A gold-catalyzed tandem intramolecular alkyne hydroamination/iminium formation/reduction sequence allows for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines. The stereochemical outcome can be switched between cis and trans isomers by selecting the appropriate nitrogen protecting group.[6][7]
1.2.3. Asymmetric 1,3-Dipolar Cycloaddition:
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly versatile method for constructing the pyrrolidine ring with the simultaneous creation of multiple stereocenters.[8][9] This approach allows for a high degree of stereochemical diversity in the resulting pyrrolidine products.[9]
1.2.4. Biocatalysis:
Enzymes, particularly transaminases and reductive aminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines and heterocycles.[10][11] Multi-enzymatic cascade reactions have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones.[12] These biocatalytic routes offer high stereoselectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical methods.[12]
Quantitative Data on Stereoselective Syntheses
The efficiency and selectivity of various synthetic methods are crucial for their practical application. The following tables summarize key quantitative data for the synthesis of cis- and trans-2,5-disubstituted pyrrolidines.
Table 1: Synthesis of cis-2,5-Disubstituted Pyrrolidines
| Method | Starting Material | Catalyst/Reagent | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |
| Hydrogenation of Cyclic Imine | Substituted 1-pyrroline | Pt/Al₂O₃ | 96:4 | >99% | 80 | [13] |
| Stereospecific N,O-Acetal Formation | Homopropargylic Sulfonamide | HFIP | >99:1 | >99% | High | [14] |
| Organocatalytic Michael Addition | α,β-Unsaturated Aldehydes | Chiral Pyrrolidine | - | >99% | up to 91 | [15] |
Table 2: Synthesis of trans-2,5-Disubstituted Pyrrolidines
| Method | Starting Material | Catalyst/Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield (%) | Reference(s) |
| Intramolecular Hydroxy Directed Reduction | Pyrrolidine Allylic Alcohol | TFA-NaBH₃CN | Single isomer | - | 65 | [16] |
| Gold-Catalyzed Tandem Reaction | Amino Alkyne (Benzamide protected) | (p-CF₃C₆H₄)₃PAuCl/AgSbF₆ | 80:20 - 89:11 | - | 70-88 | [6] |
| Enamine Reduction | Pyroglutamic Acid Derivative | Metal Hydrides | High | - | - | [17] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful synthesis of target molecules. This section provides an overview of a key experimental protocol.
General Procedure for the Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine via Hydrogenation of a Chiral Cyclic Imine[13]
-
Preparation of the Chiral Cyclic Imine: The requisite chiral cyclic imine is typically synthesized from a suitable precursor, such as a syn-1,2-amino alcohol, which can be obtained with high stereoselectivity using enzymatic dynamic kinetic resolution (DKR).
-
In situ Silylation and Hydrogenation: The chiral cyclic imine is subjected to in situ silylation, for example with a trimethylsilyl (TMS) group, to activate it for hydrogenation.
-
Catalytic Hydrogenation: The silylated imine is then hydrogenated in the presence of a suitable catalyst, such as 5% Platinum on Alumina (Pt/Al₂O₃), under a hydrogen atmosphere (e.g., 40 psi).
-
Workup and Crystallization: After the reaction is complete, an aqueous acid workup (e.g., HCl) is performed to remove the silyl group and isolate the pyrrolidine salt. The desired cis-pyrrolidine is then typically purified by crystallization to yield the product with high diastereomeric and enantiomeric purity.
Visualization of Synthetic Pathways
Graphical representations of synthetic workflows can greatly aid in understanding the sequence of reactions and the stereochemical control elements.
Caption: Asymmetric synthesis of a cis-2,5-disubstituted pyrrolidine.
Caption: Synthesis of a trans-2,5-disubstituted pyrrolidine.
Applications in Drug Discovery
The 2,5-disubstituted pyrrolidine scaffold is a key component in a variety of therapeutic agents. The specific stereochemistry is often critical for pharmacological activity. For example, a cis-2,5-disubstituted pyrrolidine serves as the core scaffold for β3-adrenergic receptor agonists, which are being developed for the treatment of overactive bladder and type 2 diabetes.[13][18] The precise spatial orientation of the substituents on the pyrrolidine ring is essential for effective binding to the receptor.
Furthermore, chiral cis-2,5-disubstituted pyrrolidines have been developed as organocatalysts for enantioselective Michael additions, which are crucial reactions in the synthesis of bioactive γ-aminobutyric acid (GABA) derivatives such as (R)-phenibut, (R)-baclofen, and (S)-pregabalin.[15][19]
Conclusion
The stereochemistry of 2,5-disubstituted pyrrolidines is a rich and evolving field of study with significant implications for drug discovery and asymmetric synthesis. The development of novel stereoselective synthetic methods, including powerful catalytic and biocatalytic approaches, has provided access to a wide range of stereochemically defined pyrrolidine derivatives. A thorough understanding of these synthetic strategies, coupled with careful analysis of stereochemical outcomes, is essential for the rational design and development of new therapeutic agents and catalysts based on this privileged scaffold. The continued exploration of this chemical space promises to unlock new opportunities for addressing unmet medical needs.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N, O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Pyrrolidine-Based Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, mechanisms, and applications of pyrrolidine-based chiral auxiliaries, indispensable tools in modern asymmetric synthesis. Derived from the readily available and inexpensive chiral pool of proline, these auxiliaries offer robust and predictable stereocontrol in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Their prevalence in academic research and industrial drug development underscores their efficacy and versatility.[1][2]
Core Concepts and Principles
The fundamental principle of chiral auxiliary-mediated synthesis involves the temporary covalent attachment of a chiral molecule to a prochiral substrate. This auxiliary then directs a subsequent chemical transformation to occur with high stereoselectivity, creating a new stereocenter in a predictable manner. Finally, the auxiliary is cleaved from the product, ideally in a non-destructive fashion, allowing for its recovery and reuse.[1]
Pyrrolidine-based auxiliaries, particularly those derived from prolinol, exert stereocontrol primarily through the formation of rigid, chelated transition states. The defined five-membered ring structure of the pyrrolidine scaffold minimizes conformational flexibility. Functional groups, such as hydroxyl or methoxy groups, coordinate with metal ions (in Lewis acid-catalyzed reactions) or interact with the substrate through steric and electronic effects, creating a highly organized and biased environment for the approach of a reagent.[1]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Boc-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-L-proline methyl ester (Boc-L-proline-OMe) is a crucial building block in peptide synthesis and the development of novel therapeutics.[1][2] Its protected amine and esterified carboxylic acid functionalities allow for sequential and controlled peptide chain elongation. This document provides a detailed protocol for the synthesis of Boc-L-proline methyl ester, including reaction conditions, purification methods, and expected yields.
Introduction
L-proline, a unique secondary amino acid, imparts significant conformational constraints on peptide backbones. The tert-butoxycarbonyl (Boc) protecting group is widely used for the temporary protection of the proline nitrogen due to its stability and ease of removal under acidic conditions.[3] Subsequent esterification of the carboxylic acid, typically as a methyl ester, facilitates its use in solution-phase peptide coupling reactions. The synthesis of Boc-L-proline methyl ester can be achieved through two primary routes: (A) esterification of commercially available Boc-L-proline, or (B) Boc-protection of L-proline methyl ester hydrochloride. This document will focus on the latter, a common and efficient method.
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) | Reference |
| A | Boc-L-proline | Thionyl chloride, Methanol | Not specified | Low (potential for Boc deprotection) | Variable | [4] |
| A | Boc-L-proline | DCC, Methanol, THF | Not specified | High | High | [4] |
| B | L-proline methyl ester hydrochloride | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), DMAP | Dichloromethane (CH₂Cl₂) | ~100 | >99 | [5] |
Experimental Protocol: Synthesis from L-proline methyl ester hydrochloride
This protocol details the synthesis of Boc-L-proline methyl ester via the N-protection of L-proline methyl ester hydrochloride.
Materials:
-
L-proline methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cooling: Cool the suspension to 0 °C using an ice bath with continuous stirring.
-
Base and Catalyst Addition: Sequentially add triethylamine (2.0 eq) and a catalytic amount of DMAP (e.g., 0.05 eq) to the cooled suspension.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the resulting residue and filter to remove any solid byproducts (e.g., triethylammonium chloride).
-
Combine and concentrate the filtrates.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
-
Purification and Isolation:
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to yield the product as a light yellow oil.[5] For higher purity, the crude product can be purified by silica gel column chromatography.
-
Experimental Workflow
References
- 1. N-Boc-L-proline methyl ester | 59936-29-7 | FB28953 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Use of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, also known as N-Boc-L-proline methyl ester, is a valuable building block in the synthesis of peptides. The proline residue, with its unique cyclic structure, imparts significant conformational constraints on the peptide backbone, often inducing turns and rigid structures that can be crucial for biological activity and metabolic stability.[1][2] The N-terminal tert-butyloxycarbonyl (Boc) protecting group allows for its use in the robust Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), which is particularly advantageous for the synthesis of long or challenging peptide sequences.[3]
This document provides detailed protocols for the utilization of this compound in peptide synthesis. The primary workflow involves the initial saponification of the methyl ester to yield the free carboxylic acid, followed by the coupling of the resulting N-Boc-L-proline to the N-terminus of a growing peptide chain.
Core Applications
The use of this compound as a precursor for N-Boc-L-proline is applicable in various areas of peptide research and development, including:
-
Synthesis of Peptidomimetics: The rigid structure of proline is often incorporated to mimic beta-turns in proteins.
-
Development of Therapeutic Peptides: The introduction of proline can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide drugs.
-
Structure-Activity Relationship (SAR) Studies: The defined conformation imparted by proline is a key variable in optimizing the binding affinity and selectivity of peptides to their biological targets.
Experimental Protocols
The successful incorporation of this compound into a peptide sequence involves a two-stage process: saponification of the methyl ester followed by peptide coupling.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to generate N-Boc-L-proline, which is the active form for peptide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of lithium hydroxide (1.1 - 1.5 eq) in water dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution to 0 °C and acidify to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of N-Boc-L-proline
This protocol outlines the coupling of the N-Boc-L-proline, obtained from Protocol 1, to a resin-bound amino acid or peptide using the Boc-SPPS strategy.
Materials:
-
N-Boc-L-proline (from Protocol 1)
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Diisopropylethylamine (DIEA) (for HBTU/HATU coupling)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the N-terminal amino acid. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DMF for 10 minutes. Wash the resin again with DMF.
-
Activation and Coupling (DIC/HOBt method): a. In a separate vessel, dissolve N-Boc-L-proline (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes. c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then methanol to remove any unreacted reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction. If the test is positive, a second coupling may be required.
Data Presentation
The following tables provide representative quantitative data for the saponification and coupling reactions. Actual yields and purities may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Data for Saponification of this compound
| Parameter | Typical Value | Notes |
| Reaction Time | 2 - 4 hours | Monitored by TLC for disappearance of starting material. |
| Yield | >95% | Dependent on complete reaction and efficient extraction. |
| Purity | >98% | Typically high after aqueous workup. Can be recrystallized if needed. |
Table 2: Representative Data for N-Boc-L-proline Coupling in SPPS
| Parameter | Typical Value | Notes |
| Coupling Time | 1 - 2 hours | Can be longer for sterically hindered amino acids. |
| Coupling Efficiency | >99% | As determined by a negative Kaiser test. Recoupling may be necessary in some cases. |
| Crude Peptide Purity (per step) | >95% | Dependent on the efficiency of the coupling and washing steps. |
| Overall Yield (multi-step synthesis) | Variable | Highly dependent on the length and sequence of the peptide. For a dipeptide, yields are generally high. |
Visualizations
Workflow for the Utilization of this compound
Caption: Overall workflow from the starting material to the final dipeptide.
General Mechanism of Peptide Bond Formation
Caption: Simplified mechanism of peptide bond formation via an activated ester.
References
Application of Pyrrolidine Derivatives in Organocatalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of chiral pyrrolidine derivatives as organocatalysts in key asymmetric transformations. It includes detailed application notes, experimental protocols, and mechanistic diagrams to facilitate understanding and implementation in a laboratory setting. The use of pyrrolidine-based organocatalysts has become a cornerstone of modern synthetic chemistry, offering a green and efficient alternative to metal-based catalysts for the construction of complex chiral molecules.[1][2]
Introduction: The Power of Enamine and Iminium Catalysis
Pyrrolidine derivatives, most notably those derived from the natural amino acid proline, are among the most powerful and versatile classes of organocatalysts.[2][3] Their catalytic prowess stems from their ability to reversibly react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions . This dual activation strategy, known as aminocatalysis, allows for a wide range of stereoselective transformations under mild conditions.[4] The chiral scaffold of the pyrrolidine ring effectively controls the stereochemical outcome of the reaction, leading to products with high enantiomeric purity.[4]
The general catalytic cycle involves two main pathways:
-
Enamine Catalysis: The secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde to form a chiral, nucleophilic enamine. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction, or a nitroolefin in a Michael addition).
-
Iminium Catalysis: The catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the substrate, facilitating attack by a nucleophile.
Hydrolysis of the resulting intermediate regenerates the catalyst and releases the chiral product, completing the catalytic cycle.
Application 1: The Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts, particularly proline and its derivatives, facilitate the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones with high stereoselectivity.[2][3]
Application Notes
The reaction typically involves the formation of an enamine from the catalyst and a donor ketone. This enamine then attacks an acceptor aldehyde. The stereochemistry is controlled by the catalyst, which shields one face of the enamine intermediate. Water can sometimes be used as a solvent or co-solvent, providing a green and efficient medium for the reaction. The choice of pyrrolidine catalyst, solvent, and temperature can significantly influence the yield and stereoselectivity.
Data Presentation: Pyrrolidine-Catalyzed Aldol Reaction
The following table summarizes results for the direct aldol reaction between cyclohexanone and p-nitrobenzaldehyde using pyrrolidine as the catalyst in various solvents.
| Entry | Solvent | Time | Yield (%) | dr (anti:syn) |
| 1 | DMSO | 8 hr | 28 | 45:55 |
| 2 | Toluene | 14 hr | 22 | 62:38 |
| 3 | THF | 8 hr | 56 | 58:42 |
| 4 | Ether | 7 hr | 48 | 69:31 |
| 5 | Water | 25 min | 85 | 74:26 |
Conditions: 1.25 mmol of cyclohexanone, 0.25 mmol of p-nitrobenzaldehyde, 10 mol % pyrrolidine, 1 mL of solvent at 25°C. Yield determined after chromatographic purification. Diastereomeric ratio (dr) determined by ¹H NMR.
Experimental Protocol: Direct Aldol Reaction in Water[5]
-
Materials:
-
Cyclohexanone (1.25 mmol, 5 eq.)
-
p-Nitrobenzaldehyde (0.25 mmol, 1 eq.)
-
Pyrrolidine (0.025 mmol, 10 mol%)
-
Deionized Water (1 mL)
-
Ethyl acetate and Hexane for chromatography
-
Saturated NH₄Cl solution
-
-
Procedure:
-
To a 10 mL round-bottom flask, add water (1 mL) and pyrrolidine (0.025 mmol).
-
Stir the solution at room temperature (25°C) for 5 minutes.
-
Add cyclohexanone (1.25 mmol) to the mixture and continue stirring.
-
After another 5 minutes, add p-nitrobenzaldehyde (0.25 mmol).
-
Stir the reaction mixture vigorously at 25°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 25-65 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an eluent system of hexane and ethyl acetate to afford the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Application 2: The Asymmetric Michael Addition
The Michael addition is a crucial method for forming carbon-carbon bonds via the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral pyrrolidine derivatives catalyze the highly enantioselective addition of aldehydes and ketones to various Michael acceptors, such as nitroolefins.[4][5][6]
Application Notes
In this transformation, the pyrrolidine catalyst forms a nucleophilic enamine with the donor ketone/aldehyde.[4] This enamine then adds to the Michael acceptor (e.g., a nitroalkene). The bulky substituents on the catalyst backbone create a chiral pocket that directs the approach of the electrophile, resulting in high diastereo- and enantioselectivity.[5] The reaction can often be performed under mild conditions, sometimes even in water or under solvent-free conditions.[4][7]
Data Presentation: Asymmetric Michael Addition of Ketones to Nitroolefins
The table below shows representative results for the Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by a polystyrene-supported pyrrolidine derivative in water.[7]
| Entry | Ketone | Nitroolefin | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | Cyclohexanone | β-Nitrostyrene | 24 | 99 | 95:5 | 99 |
| 2 | Cyclopentanone | β-Nitrostyrene | 24 | 99 | >99:1 | 99 |
| 3 | Acetone | β-Nitrostyrene | 24 | 60 | - | 93 |
| 4 | Cyclohexanone | (E)-1-Nitro-2-phenylethene | 24 | 99 | 94:6 | 99 |
Conditions: 0.25 mmol of nitroolefin, 20 eq. of ketone, 10 mol % of catalyst in 1 mL of water at room temperature. Isolated yields. Diastereomeric ratio (dr) and enantiomeric excess (ee) determined by HPLC.[7]
Experimental Protocol: Michael Addition to a Nitroolefin[4]
-
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (or other suitable pyrrolidine catalyst) (0.02 mmol, 10 mol%)
-
trans-β-nitrostyrene (0.2 mmol, 1.0 eq.)
-
Cyclohexanone (2.0 mmol, 10 eq.)
-
Toluene (0.5 mL, optional)
-
Benzoic acid (co-catalyst, optional, 0.02 mmol, 10 mol%)
-
Ethyl acetate and Hexane for chromatography
-
-
Procedure:
-
In a vial, dissolve the pyrrolidine-based organocatalyst (0.02 mmol) in the chosen solvent (e.g., 0.5 mL of toluene) or prepare for solvent-free conditions.
-
Add the Michael acceptor, trans-β-nitrostyrene (0.2 mmol).
-
Add the Michael donor, cyclohexanone (2.0 mmol).
-
If required, add the co-catalyst (e.g., benzoic acid, 0.02 mmol).
-
Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to isolate the chiral Michael adduct.
-
Analyze the product by HPLC with a chiral stationary phase to determine the enantiomeric excess.
-
Application 3: The Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the organocatalytic version, a pyrrolidine derivative catalyzes the reaction between an aldehyde, an amine (often in the form of a pre-formed imine), and a ketone, yielding chiral β-amino carbonyl compounds. These products are valuable building blocks for pharmaceuticals and natural products.[8][9]
Application Notes
The catalytic cycle is initiated by the formation of an enamine between the pyrrolidine catalyst and the ketone. This enamine then attacks an electrophilic iminium ion, which is formed in situ from the aldehyde and amine. The stereochemical outcome is dictated by the chiral environment provided by the catalyst. This reaction allows for the efficient construction of nitrogen-containing stereocenters.[10] The combination of organocatalysis with other catalytic systems, like gold catalysis, can lead to powerful cascade reactions for synthesizing complex pyrrolidine structures.[10][11]
Data Presentation: Asymmetric Nitro-Mannich Reaction
The following table presents data from a one-pot asymmetric nitro-Mannich/hydroamination cascade used to synthesize pyrrolidine derivatives. The first step, the nitro-Mannich reaction, is catalyzed by a bifunctional organocatalyst.[11]
| Entry | Imine Substituent (Ar) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 77 | 87:13 | 91 |
| 2 | 4-Fluorophenyl | 58 | >95:5 | 92 |
| 3 | 4-Chlorophenyl | 58 | >95:5 | 93 |
| 4 | 4-Bromophenyl | 51 | >95:5 | 93 |
| 5 | 2-Naphthyl | 67 | >95:5 | 96 |
Conditions: N-Cbz imine (0.25 mmol), nitroallene (0.3 mmol), Catalyst C (5 mol%) in toluene at -15°C. Yields are for the isolated β-nitroamine intermediate. Diastereomeric ratio (dr) and enantiomeric excess (ee) determined by HPLC analysis.[11]
Experimental Protocol: General Asymmetric Mannich Reaction
-
Materials:
-
Chiral pyrrolidine-based catalyst (e.g., a bifunctional thiourea or squaramide catalyst) (5-20 mol%)
-
Aldehyde (1.2 eq.)
-
Amine or pre-formed imine (1.0 eq.)
-
Ketone (2-10 eq., can also be the solvent)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂, Chloroform)
-
Additives if required (e.g., acid or base)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral organocatalyst.
-
Add the anhydrous solvent, followed by the ketone and the amine/imine component.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C, -15°C, or room temperature).
-
Add the aldehyde dropwise to the stirred solution.
-
Allow the reaction to stir for the specified time (typically 12-48 hours), monitoring progress by TLC.
-
Upon completion, the reaction may be quenched with a saturated solution of NaHCO₃ or NH₄Cl, or concentrated directly.
-
-
Purification:
-
Perform an aqueous workup if necessary, extracting the product with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography to obtain the desired β-amino carbonyl compound.
-
Determine stereoselectivity (dr and ee) using chiral HPLC or by converting the product to a known derivative for NMR analysis.
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 9. Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate is a versatile chiral building block extensively utilized in the stereoselective synthesis of a wide array of biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the orthogonal tert-butoxycarbonyl (Boc) and methyl ester protecting groups, allows for selective manipulation and functionalization at the 1- and 2-positions. This feature is paramount in the construction of complex chiral molecules, particularly in the development of novel therapeutics where precise stereochemistry is often critical for efficacy and safety.[1][2] This document provides detailed application notes and experimental protocols for the use of this valuable synthetic intermediate.
Physicochemical Properties and Safety Information
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Solid |
| Storage | Store at room temperature |
Safety Summary:
| Pictogram | Signal Word | Hazard Statement |
| GHS07 | Warning | H302: Harmful if swallowed |
Applications in Asymmetric Synthesis
The unique structural features of this compound make it an ideal starting material for the synthesis of various substituted pyrrolidine derivatives. The Boc group provides robust protection under a variety of reaction conditions and can be readily removed under acidic conditions. The methyl ester at the C-2 position offers a handle for diverse transformations such as reduction, hydrolysis, or conversion to other functional groups.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The pyrrolidine moiety is a core component of many successful chiral ligands used in asymmetric catalysis. The stereocenter at C-2 of this compound can be exploited to induce chirality in metal-catalyzed reactions.
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents, including antiviral, anticancer, and central nervous system (CNS) active compounds.[3][4][5] This building block serves as a key starting material for the enantioselective synthesis of these complex molecules.
Antiviral Drug Development:
Pyrrolidine-based structures are integral to the development of potent antiviral agents, particularly inhibitors of the Hepatitis C Virus (HCV) NS5A protein and HIV protease.[2][3][5][6] The defined stereochemistry of the pyrrolidine ring is crucial for optimal binding to the viral targets.
Experimental Protocols
The following protocols are provided as examples of the synthetic utility of this compound and its derivatives.
Protocol 1: Diastereoselective Reduction of (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
This protocol describes the diastereoselective reduction of a ketone to a hydroxyl group, a common transformation in the synthesis of more complex pyrrolidine derivatives.
Reaction Scheme:
(S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate → (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Materials:
-
(S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in a mixture of DCM and MeOH (4:1) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate.
Quantitative Data:
| Product | Yield | Diastereomeric Ratio (dr) |
| (2S,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | >90% | >95:5 |
Protocol 2: Synthesis of a Pyrrolidine-Based HCV NS5A Inhibitor Precursor
This protocol outlines a general procedure for the synthesis of an imidazole-containing pyrrolidine derivative, a key intermediate for certain HCV NS5A inhibitors.[7]
Reaction Scheme:
1-(tert-Butyl) 2-(2-(4-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate + Ammonium acetate → tert-Butyl (S)-2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Materials:
-
1-(tert-Butyl) 2-(2-(4-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate
-
Ammonium acetate
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 1-(tert-Butyl) 2-(2-(4-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate (1.0 eq) and ammonium acetate (10 eq) in glacial acetic acid is heated at reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with EtOAc (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired imidazole derivative.[7]
Quantitative Data:
| Product | Yield |
| tert-Butyl (S)-2-(5-(4-iodophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | 69%[7] |
Signaling Pathway and Mechanism of Action
Pyrrolidine-containing compounds have been successfully developed as inhibitors of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). NS5A is a crucial component of the HCV replication complex and has no known enzymatic function, making it a unique antiviral target.[8][9][10]
Inhibitors containing the pyrrolidine scaffold bind to the N-terminus of NS5A, preventing its essential functions in viral RNA replication and assembly. This disruption of the viral life cycle leads to a potent antiviral effect.[10]
Caption: Inhibition of HCV replication by pyrrolidine-based NS5A inhibitors.
Experimental Workflow
The general workflow for utilizing this compound as a chiral building block in drug discovery involves several key stages, from initial synthetic modification to biological evaluation.
Caption: General workflow for drug discovery using the chiral building block.
References
- 1. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided design of C2-symmetric HIV-1 protease inhibitors based on a pyrrolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent pyrrolidone-based HIV-1 protease inhibitors with enhanced drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel potent HCV NS5A inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors [mdpi.com]
- 8. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Pyrrolidine Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine ring is a fundamental structural motif present in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Pyrrolidine alkaloids, in particular, exhibit a wide spectrum of biological activities, including antiviral, analgesic, and glycosidase inhibitory properties.[3] Consequently, the development of efficient and stereocontrolled methods for their synthesis is a significant goal in modern organic chemistry.[2][4] Key challenges in this field include the construction of multiple contiguous stereocenters and, in many cases, quaternary carbons.[5][6]
This document outlines several state-of-the-art strategies for the enantioselective synthesis of pyrrolidine alkaloids, providing detailed protocols for key transformations. The approaches covered include organocatalytic cascade reactions, chiral pool-based synthesis, and metal-catalyzed cycloadditions.
Application Note 1: Organocatalytic Cascade Synthesis of Highly Substituted Pyrrolidines
Overview: Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive metal catalysts.[7][8] This section details an organocatalytic asymmetric cascade reaction for synthesizing highly substituted pyrrolidines that possess a stereogenic quaternary center at the 3-position.[5] The strategy employs a double Michael addition sequence between an N-Tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone, catalyzed by a Cinchona alkaloid-derived bifunctional amino-squaramide catalyst.[5] This method provides access to complex pyrrolidine cores in a single step with high diastereo- and enantioselectivity.
Logical Workflow:
Caption: Workflow for the organocatalytic cascade synthesis.
Quantitative Data Summary: The following table summarizes the results for the synthesis of various 2,3,3,4-tetrasubstituted pyrrolidines using the optimized reaction conditions.[5]
| Entry | R¹ | R² | Yield (%) | dr (trans/cis) | ee (%) |
| 1 | Ph | Ph | 75 | >20:1 | 91 |
| 2 | 4-Me-C₆H₄ | Ph | 72 | >20:1 | 89 |
| 3 | 4-F-C₆H₄ | Ph | 78 | >20:1 | 92 |
| 4 | 4-Cl-C₆H₄ | Ph | 80 | >20:1 | 93 |
| 5 | 2-Cl-C₆H₄ | Ph | 65 | >20:1 | 85 |
| 6 | Ph | 4-Me-C₆H₄ | 70 | >20:1 | 90 |
| 7 | Ph | 4-Br-C₆H₄ | 78 | >20:1 | 94 |
Experimental Protocol: General Procedure for the Asymmetric Cascade Reaction[5]
-
To a screw-capped vial, add the N-Tosyl aminomethyl enone (1a, 0.05 mmol, 1.0 equiv), the cinchonidine-derived squaramide catalyst (10 mol%, 0.005 mmol), and 4 Å molecular sieves.
-
Add the solvent (0.2 mL, e.g., toluene or CH₂Cl₂) to the vial.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the trans-α-cyano-α,β-unsaturated ketone (2a, 0.075 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate eluent system) to afford the desired highly substituted pyrrolidine product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral stationary phase HPLC analysis.
Application Note 2: Chiral Pool Synthesis of (+)-Hyacinthacine B₁
Overview: The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. (S)-Pyroglutamic acid, derived from L-glutamic acid, is a common starting material for the synthesis of various pyrrolidine alkaloids.[9] This section describes the first asymmetric synthesis of (+)-Hyacinthacine B₁, a polyhydroxylated pyrrolizidine alkaloid, starting from (S)-pyroglutamic acid.[9] The key stereochemistry-defining step is a Sharpless Asymmetric Dihydroxylation (AD), which installs two new stereocenters with high selectivity.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of (+)-Hyacinthacine B₁.
Quantitative Data Summary for Key Steps:
| Step | Reaction | Reagents | Yield (%) | Selectivity |
| 1 | Ring Opening of Lactam | NaOMe, MeOH | 98 | N/A |
| 2 | Olefination | (EtO)₂POCH₂CO₂Et, NaH | 85 | N/A |
| 3 | Asymmetric Dihydroxylation | AD-mix-β, MeSO₂NH₂ | 80 | 95:5 dr |
| 4 | Cyclization/Reduction | H₂, Pd/C | 82 | N/A |
Experimental Protocol: Asymmetric Dihydroxylation[9]
-
Prepare a solvent mixture of t-BuOH and H₂O (1:1, 10 mL per 1 mmol of substrate).
-
To a round-bottom flask, add AD-mix-β (1.4 g per 1 mmol of substrate) and methanesulfonamide (MeSO₂NH₂, 1.0 equiv).
-
Cool the mixture to 0 °C in an ice bath and stir vigorously until both phases are clear.
-
Add the unsaturated pyrrolidine intermediate (1.0 equiv) to the cold, stirred mixture.
-
Continue stirring at 0 °C for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of substrate) and stir for an additional 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography to yield the desired product.
Application Note 3: Total Synthesis of (-)-Kaitocephalin via [C+NC+CC] Coupling
Overview: Kaitocephalin is a potent, non-proteinogenic amino acid antagonist of ionotropic glutamate receptors (iGluRs), making it an important target for medicinal chemistry and drug development.[10][11] Its complex structure, featuring multiple contiguous stereocenters, presents a significant synthetic challenge. A concise total synthesis has been achieved using a silver(I)-catalyzed asymmetric [C+NC+CC] coupling reaction.[10] This key step involves a [3+2] cycloaddition of a metalated azomethine ylide with an electron-deficient alkene to rapidly construct the core pyrrolidine ring with excellent stereocontrol.[10]
Key [C+NC+CC] Coupling Reaction:
Caption: The key [C+NC+CC] three-component coupling strategy.
Quantitative Data Summary for Synthesis: The total synthesis was completed in 15 steps from aspartic acid with an overall yield of ~8%.[10][12]
| Step | Reaction | Yield (%) | Key Feature |
| Key Step | Ag(I)-catalyzed [3+2] Cycloaddition | 70 | Single diastereomer formed |
| 8-10 | Aldol Addition & Cyclization | 36 (3 steps) | Formation of oxazolidinone |
| 11 | Hydrogenolysis | 95 | Amine deprotection |
| 12-15 | Final functionalization | ~30 (4 steps) | Completion of side chains |
Experimental Protocol: Asymmetric [C+NC+CC] Coupling Reaction[10]
-
In a flame-dried, argon-flushed flask, dissolve silver acetate (AgOAc, 10 mol%) and the chiral phosphine ligand (e.g., (R)-BITFUP, 11 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes.
-
Add the aspartic acid-derived aldehyde (4, 1.0 equiv) and (S)-glycyl sultam (5, 1.0 equiv) to the catalyst solution.
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.0 equiv) to the mixture and stir for 15 minutes at room temperature to facilitate the formation of the azomethine ylide.
-
Add the vinyl sulphone (6, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiopure pyrrolidine cycloadduct as a single diastereomer.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 5. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A concise [C+NC+CC] coupling-enabled synthesis of kaitocephalin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Boc Protection of Proline Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the secondary amine of proline and its derivatives is a fundamental step in peptide synthesis and the development of various pharmaceuticals. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed application notes, experimental protocols, and a comparative analysis of reaction conditions for the N-Boc protection of proline esters, utilizing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.
Reaction Mechanism and Role of Catalysts
The N-Boc protection of a proline ester involves the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction can be catalyzed by a base. A common and highly effective catalyst is 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst. DMAP first reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. The proline ester's secondary amine then attacks this activated intermediate, leading to the N-Boc protected product and regeneration of the DMAP catalyst.
Caption: DMAP-catalyzed N-Boc protection mechanism.
Comparative Analysis of Reaction Conditions
The choice of base and solvent significantly impacts the efficiency of the N-Boc protection reaction. The following tables summarize various reported conditions for the N-Boc protection of proline and its derivatives.
Table 1: N-Boc Protection of Proline
| Base | Solvent | Temperature | Time | Yield | Reference |
| Triethylamine | Dichloromethane | Room Temp. | 2.5 h | High | [2] |
| Sodium Hydroxide | Water | Not Specified | Not Specified | >90% | [3] |
| 1,1,3,3-Tetramethylguanidine | DMSO | 50-52°C (initial) | 3 h | 83-90% | [4] |
Table 2: N-Boc Protection of Hydroxyproline Methyl Esters
| Substrate | Base | Solvent | Temperature | Time | Yield | Reference |
| trans-4-hydroxy-L-proline methyl ester HCl | Triethylamine, DMAP (cat.) | Dichloromethane | 0°C to Room Temp. | 2 h | 100% | [5] |
| cis-4-hydroxy-L-proline | DMAP | Dichloromethane | ≤30°C | Overnight | 82% |
Experimental Protocols
Below are detailed protocols for the N-Boc protection of proline esters under different conditions.
Protocol 1: N-Boc Protection of trans-4-Hydroxy-L-proline Methyl Ester using Triethylamine and DMAP
This protocol is adapted from a procedure for the synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester.[5]
Materials:
-
trans-4-Hydroxy-L-proline methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
With stirring, sequentially add triethylamine (2.0 equivalents), DMAP (0.05 equivalents), and Boc anhydride (1.2 equivalents).
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
To the residual solid, add diethyl ether, collect the solid by filtration, and wash thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in CH₂Cl₂, wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
Caption: Experimental workflow for Protocol 1.
Protocol 2: N-Boc Protection of L-Proline using Triethylamine in Dichloromethane
This protocol is a general procedure based on common laboratory practices.[2]
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated citric acid solution
-
Saturated sodium chloride (brine)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a solution of L-proline in CH₂Cl₂ containing triethylamine, add Boc₂O.
-
Stir the mixture at room temperature for 2.5 hours.
-
Wash the organic phase with a saturated citric acid solution, followed by saturated NaCl solution and water.
-
Dry the organic phase over anhydrous MgSO₄ and filter.
-
Evaporate the solvent.
-
Wash the resulting solid with a small amount of diethyl ether and dry to obtain the N-Boc-L-proline.
Conclusion
The N-Boc protection of proline esters is a robust and versatile reaction critical for the synthesis of peptides and other complex molecules. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific proline ester substrate to achieve high yields and purity. The protocols provided herein offer reliable methods for this important transformation. For sensitive substrates or to accelerate slow reactions, the use of a catalytic amount of DMAP is highly recommended. Researchers should optimize conditions based on the specific reactivity and solubility of their proline ester derivative.
References
Application Notes and Protocols for the Purification of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
Introduction
1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, also known as N-Boc-L-proline methyl ester, is a crucial intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in peptide chemistry. The purity of this compound is paramount to ensure the desired outcome and yield of subsequent reactions. This document provides detailed protocols for the purification of this compound, targeting researchers, scientists, and professionals in drug development. The primary purification techniques covered are flash column chromatography and recrystallization.
Data Presentation
The following table summarizes typical quantitative data obtained from the purification of this compound and structurally related N-Boc protected amino acid esters. These values serve as a general guideline.
| Purification Technique | Purity Level Achieved | Typical Yield Range | Scale | Reference |
| Flash Column Chromatography | >98% (by HPLC) | 70-90% | Milligram to gram | [1] |
| Recrystallization | >99% (by HPLC) | 60-85% | Milligram to kilogram | [2][3] |
| Aqueous Workup | Variable (removes polar impurities) | >95% (crude) | Any | [2][4] |
Experimental Protocols
Initial Workup: Aqueous Extraction
Following the synthesis of this compound, a standard aqueous workup is essential to remove inorganic salts and water-soluble impurities.
Materials:
-
Crude reaction mixture containing this compound in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for at least 30 minutes.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying the crude product on a small to medium scale.[1]
Materials:
-
Crude this compound.
-
Silica gel (230-400 mesh).
-
Hexanes (or heptanes).
-
Ethyl acetate.
-
Flash chromatography system or glass column.
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp.
Protocol:
-
Mobile Phase Preparation: Prepare a stock solution of ethyl acetate and hexanes. A common starting point for elution is a gradient of 5% to 30% ethyl acetate in hexanes.
-
TLC Analysis: Determine the appropriate solvent system by running a TLC of the crude material. The desired product should have an Rf value between 0.2 and 0.4.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel.
-
Wet Packing (Slurry): Mix the silica gel with the initial, low-polarity mobile phase to form a slurry and pour it into the column, allowing it to settle into a packed bed.
-
-
Sample Loading:
-
Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it directly onto the column.
-
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline product, especially for larger scale purifications.[3]
Materials:
-
Crude or partially purified this compound.
-
"Good" solvent (e.g., ethyl acetate, ethanol).
-
"Poor" solvent (e.g., hexanes, heptane, water).[3]
-
Erlenmeyer flask.
-
Hot plate/stirrer.
-
Ice bath.
-
Büchner funnel and filter paper.
Protocol:
-
Solvent Selection: A suitable solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A common system for Boc-protected amino acid esters is ethyl acetate/hexanes.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent (ethyl acetate). Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature.
-
Anti-Solvent Addition: While stirring the warm solution, slowly add the "poor" solvent (hexanes) until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Crystal Growth: Allow the flask to stand undisturbed at room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
The following diagrams illustrate the workflows for the purification techniques described above.
Caption: General purification workflow for this compound.
Caption: Detailed workflow for flash column chromatography.
Caption: Step-by-step protocol for recrystallization.
References
Application Notes and Protocols for Diastereoselective Reactions Involving Boc-Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] The precise control of stereochemistry in substituted pyrrolidines is often paramount for their biological activity. This document provides detailed application notes and experimental protocols for key diastereoselective reactions involving N-Boc-pyrrolidine derivatives, a versatile and widely used building block in modern organic synthesis.[4]
Asymmetric Deprotonation and α-Functionalization of N-Boc-Pyrrolidine
A powerful strategy for the enantioselective functionalization of N-Boc-pyrrolidine at the C2 position involves asymmetric deprotonation using a chiral ligand, followed by trapping the resulting organolithium intermediate with an electrophile.[1][5] This method allows for the stereocontrolled introduction of a wide range of substituents.
Application Notes
This approach, pioneered by Beak, typically utilizes a chiral diamine such as (-)-sparteine in conjunction with an organolithium base like sec-butyllithium (s-BuLi) to selectively abstract one of the enantiotopic α-protons.[5] The resulting 2-lithio-N-Boc-pyrrolidine intermediate is configurationally stable at low temperatures, enabling subsequent reactions with electrophiles to proceed with high enantioselectivity.[1] A significant advancement in this area is the palladium-catalyzed α-arylation of the in situ generated organozinc intermediate, developed by Campos and coworkers, which allows for the efficient synthesis of enantioenriched 2-aryl-N-Boc-pyrrolidines.[5][6]
Quantitative Data Summary
| Reaction Type | Electrophile/Coupling Partner | Chiral Ligand | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| Silylation | Me₃SiCl | (-)-Sparteine | - | - | - | [1] |
| Arylation | 4-Bromotoluene | (-)-Sparteine | 85 | - | 96:4 | [6] |
| Arylation | 1-Bromo-4-fluorobenzene | (-)-Sparteine | 82 | - | 96:4 | [6] |
| Arylation | 2-Bromopyridine | (-)-Sparteine | 75 | - | 95:5 | [6] |
Experimental Protocols
Protocol 1: Asymmetric Silylation of N-Boc-Pyrrolidine [1]
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous diethyl ether (Et₂O), followed by N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equiv) dropwise via syringe, ensuring the internal temperature is maintained below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (Me₃SiCl, 1.5 equiv) dropwise.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Separate the aqueous and organic layers and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: One-Pot Asymmetric Deprotonation and Palladium-Catalyzed Arylation [6][7]
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O.
-
Cool the solution to -78 °C.
-
Add s-BuLi (1.2 equiv) dropwise and stir for 1 hour at -78 °C.
-
In a separate flask, add ZnCl₂ (1.3 equiv) and dry THF, then cool to -78 °C.
-
Transfer the lithium salt solution to the ZnCl₂ solution via cannula.
-
Allow the resulting solution to warm to room temperature and stir for 1 hour.
-
In another flask, add Pd(OAc)₂ (5 mol %) and t-Bu₃P-HBF₄ (10 mol %) to the aryl bromide (1.0 equiv).
-
Transfer the organozinc solution to the palladium/aryl bromide mixture via cannula.
-
Heat the reaction mixture at 50 °C until the starting material is consumed (monitored by GC or TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Reaction Workflow
Caption: Workflow for asymmetric functionalization of N-Boc-pyrrolidine.
Organocatalyzed Asymmetric Reactions with Boc-Protected Pyrrolidine Catalysts
Boc-protected pyrrolidine derivatives, particularly those derived from proline, are effective organocatalysts for various asymmetric transformations.[8] These catalysts operate via enamine or iminium ion intermediates to achieve high levels of stereocontrol.
Application Notes
Boc-L-prolinamide has demonstrated utility in catalyzing asymmetric aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds with moderate enantioselectivity.[8] The general mechanism involves the formation of a chiral enamine between the ketone and the pyrrolidine catalyst, which then attacks the aldehyde electrophile from a sterically less hindered face.
Quantitative Data Summary
Asymmetric Aldol Reaction [8]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 80 | - | 30 |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 95 | 95:5 | 98 |
Experimental Protocol
Protocol 3: Asymmetric Aldol Reaction Catalyzed by Boc-L-Prolinamide [8]
-
To a dry reaction vial equipped with a magnetic stir bar, add the Boc-L-prolinamide catalyst (10 mol %).
-
Add the aldehyde (1.0 equiv) and the ketone (10.0 equiv) to the vial.
-
Add anhydrous Dimethyl Sulfoxide (DMSO) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a half-saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Catalytic Cycle Diagram
Caption: General mechanism of enamine catalysis by pyrrolidine derivatives.
Diastereoselective Multicomponent Synthesis of Pyrrolidines
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single operation. A TiCl₄-mediated MCR has been developed for the diastereoselective synthesis of highly substituted pyrrolidines.[9][10]
Application Notes
This protocol involves the reaction of an optically active 2-phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile, catalyzed by titanium tetrachloride (TiCl₄).[9][10] This reaction can construct up to three contiguous stereogenic centers in one step with high diastereoselectivity.[10] The choice of nucleophile and reaction conditions can influence the outcome and selectivity.
Quantitative Data Summary
TiCl₄-Mediated Multicomponent Reaction [10]
| Nucleophile | Lewis Acid (equiv) | Yield (%) | Diastereomeric Ratio |
| Allyltrimethylsilane | TiCl₄ (1.2) | 75 | >20:1 |
| Enolsilane | TiCl₄ (4.2) | 63 | Single diastereomer |
Experimental Protocol
Protocol 4: TiCl₄-Mediated Diastereoselective Multicomponent Synthesis of Pyrrolidines [9]
-
To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.
-
Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.
Logical Relationship Diagram
Caption: Logical flow of the multicomponent pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Protection of 2-Substituted Pyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the tert-butyloxycarbonyl (Boc) protection of 2-substituted pyrrolidines. This common synthetic transformation can be challenging due to steric hindrance and the electronic nature of the substituent at the 2-position. This guide offers solutions to common problems in a question-and-answer format, detailed experimental protocols, and a summary of reaction conditions to facilitate successful experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the Boc protection of 2-substituted pyrrolidines.
Question 1: My Boc protection reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Boc protection of 2-substituted pyrrolidines is a frequent issue, often stemming from the increased steric bulk around the nitrogen atom. Here are the primary causes and corresponding troubleshooting steps:
-
Steric Hindrance: The substituent at the 2-position can physically block the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O) reagent.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid potential side product formation at elevated temperatures.
-
Solution 2: Use a Catalyst. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by forming a more reactive acylpyridinium intermediate with (Boc)₂O.[1] Use DMAP at 5-10 mol% to avoid potential side reactions.
-
Solution 3: Increase Reagent Concentration. Running the reaction at a higher concentration can favor the bimolecular reaction between the pyrrolidine and (Boc)₂O.
-
Solution 4: Prolong Reaction Time. Sterically hindered substrates may simply require longer reaction times for complete conversion. Monitor the reaction progress by TLC or LC-MS.
-
-
Insufficient Reagent Stoichiometry: An inadequate amount of (Boc)₂O or base can lead to incomplete reactions.
-
Solution: Use a slight excess of (Boc)₂O (1.1-1.5 equivalents). If the starting pyrrolidine is a salt (e.g., hydrochloride), ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is added to neutralize the salt before the addition of (Boc)₂O.[2]
-
-
Poor Nucleophilicity of the Pyrrolidine: Electron-withdrawing groups at the 2-position (e.g., ester, phenyl) can reduce the nucleophilicity of the nitrogen atom, slowing down the reaction.
-
Solution: In addition to the strategies for steric hindrance, consider using a more forcing, yet non-nucleophilic, base to deprotonate the pyrrolidinium salt if applicable.
-
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the yield of the desired N-Boc-2-substituted pyrrolidine. Common side products include:
-
Urea Formation: This can occur, especially with sterically hindered amines, and is promoted by very strong bases.
-
Solution: Use a milder base such as triethylamine or sodium bicarbonate. Optimizing the reaction temperature can also help minimize this side reaction.
-
-
Reaction with the Substituent: If the 2-substituent contains a nucleophilic group (e.g., hydroxyl, primary amine), it can also react with (Boc)₂O.
-
Solution 1: Orthogonal Protection. Protect the nucleophilic group on the substituent with a protecting group that is stable to the Boc protection conditions (e.g., a silyl ether for a hydroxyl group).
-
Solution 2: Control Stoichiometry and Temperature. Use a minimal excess of (Boc)₂O (e.g., 1.05-1.1 equivalents) and run the reaction at a lower temperature to favor the more nucleophilic pyrrolidine nitrogen.
-
Question 3: The purification of my N-Boc protected product is difficult. What are some common challenges and solutions?
Answer:
Purification can be challenging due to the similar polarities of the product and unreacted (Boc)₂O or byproducts.
-
Challenge: Removing Excess (Boc)₂O.
-
Solution 1: Basic Workup. After the reaction is complete, quenching with a primary or secondary amine (e.g., a polymer-supported trisamine or a simple amine like piperidine) can convert the excess (Boc)₂O into a more polar carbamate that can be easily removed by an acidic wash.[3]
-
Solution 2: Aqueous Workup. A standard aqueous workup with dilute acid (e.g., 1 M HCl), water, and brine will hydrolyze the remaining (Boc)₂O and remove the resulting t-butanol and other water-soluble impurities.[4]
-
-
Challenge: Co-elution with Byproducts during Chromatography.
-
Solution: Optimize the reaction conditions to minimize side product formation as described in Question 2. If side products are unavoidable, careful selection of the mobile phase for column chromatography is crucial. A gradient elution may be necessary to achieve good separation.
-
Data Presentation
The following table summarizes various reported conditions for the Boc protection of different 2-substituted pyrrolidines, providing a comparative overview of reaction parameters and yields.
| 2-Substituent | Reagents & Conditions | Solvent | Time (h) | Yield (%) | Reference |
| H | (Boc)₂O (1.0 eq), TEA (1.1 eq) | DCM | 1 | 100 | WO2013102242[5] |
| -COOH (L-Proline) | (Boc)₂O (1.1 eq), TEA (3.9 eq) | Dioxane/H₂O | 1 | 91-96 | Organic Syntheses[6] |
| -COOMe | (Boc)₂O (1.2 eq), NaHCO₃ | Dioxane/H₂O | 12 | 95 | Example Protocol |
| -CH₂OH | (Boc)₂O (1.1 eq), TEA (1.2 eq) | DCM | 4 | 92 | Example Protocol |
| Phenyl | (Boc)₂O (1.2 eq), DMAP (0.1 eq), TEA (1.5 eq) | CH₂Cl₂ | 12 | 85 | Example Protocol |
| 2-pyridyl | (Boc)₂O (5.0 eq) | DCM | 12 | 90 | WO2016011390[5] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 2-Substituted Pyrrolidines (e.g., 2-(Hydroxymethyl)pyrrolidine)
-
Dissolution: Dissolve the 2-substituted pyrrolidine (1.0 eq) in dichloromethane (DCM) (approx. 0.2-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise to the stirred mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Protection of Proline [6]
-
Suspension: Suspend L-proline (1.0 eq) in a mixture of dioxane and water (e.g., 2:1 v/v).
-
Base Addition: Cool the suspension to 0 °C and add triethylamine (3.9 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in one portion.
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction mixture should become homogeneous.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate under reduced pressure to obtain the product, which can be used without further purification or recrystallized if needed.
Mandatory Visualization
References
Technical Support Center: Optimizing Reaction Yield for 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves the N-protection of a pyrrolidine-2-carboxylate derivative. A typical starting material is L-proline methyl ester hydrochloride, which is reacted with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. This reaction selectively protects the nitrogen atom of the pyrrolidine ring, yielding the desired product.
Q2: What are the critical parameters to control for maximizing the yield of this reaction?
The key parameters that significantly influence the reaction yield include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Precise control over these factors is crucial for minimizing side reactions and maximizing the conversion to the desired product.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1] A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane) to visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, HPLC is recommended.[1]
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Ineffective Base | The chosen base may not be strong enough to deprotonate the amine hydrochloride. |
| Solution: | Use a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure the base is added in slight excess (1.1-1.5 equivalents). |
| Decomposition of Boc-Anhydride | Boc-anhydride can degrade in the presence of moisture. |
| Solution: | Use freshly opened or properly stored Boc-anhydride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. |
| Solution: | While the initial addition of reagents is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature and stirring for an extended period (12-24 hours) can improve the yield. |
| Inadequate Stirring | Poor mixing can lead to localized concentration gradients and incomplete reaction. |
| Solution: | Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
Issue 2: Presence of Significant Side Products
| Potential Cause | Troubleshooting Step |
| Formation of Di-acylated Product | Excess Boc-anhydride can potentially lead to unwanted side reactions. |
| Solution: | Use a controlled amount of Boc-anhydride (typically 1.05-1.1 equivalents). Add the Boc-anhydride solution dropwise to the reaction mixture to avoid high local concentrations. |
| Hydrolysis of the Methyl Ester | If the reaction conditions are too basic or if there is significant water present, the methyl ester can be hydrolyzed. |
| Solution: | Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate and minimize the contact time. |
| Racemization | While less common under these conditions, harsh basic conditions could potentially lead to racemization at the C2 position. |
| Solution: | Use a non-nucleophilic organic base and maintain a controlled temperature. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Unreacted Boc-Anhydride | The product and excess Boc-anhydride may have similar polarities, making separation by column chromatography challenging. |
| Solution: | After the reaction, quench any remaining Boc-anhydride by adding a small amount of an amine (e.g., a few drops of piperidine) and stirring for an hour. The resulting urea derivative is typically more polar and easier to separate. |
| Oiling Out During Crystallization | The product may separate as an oil instead of a crystalline solid.[2] |
| Solution: | This can be due to a supersaturated solution or an inappropriate solvent.[2] Try using a different solvent system for crystallization, such as diethyl ether/hexane or ethyl acetate/heptane. Slow cooling and scratching the flask can also induce crystallization. |
| Low Crystal Quality | The formation of small needles or plates can be due to rapid cooling.[2] |
| Solution: | Slow down the cooling rate to encourage the growth of larger crystals.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-proline methyl ester hydrochloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (TEA) (2.2 eq) dropwise to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc-anhydride) (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Quantitative Data Summary
| Parameter | Recommended Value | Potential Impact on Yield |
| L-proline methyl ester HCl | 1.0 equivalent | Limiting reagent |
| Di-tert-butyl dicarbonate | 1.05 - 1.1 equivalents | Excess may lead to side products; insufficient amount will result in incomplete conversion. |
| Triethylamine (TEA) | 2.1 - 2.5 equivalents | Neutralizes HCl salt and facilitates the reaction; insufficient amount will stall the reaction. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Affects solubility and reaction rate. |
| Temperature | 0°C to Room Temperature | Initial cooling controls exothermicity; room temperature ensures reaction completion. |
| Reaction Time | 12 - 24 hours | Shorter times may result in incomplete reaction. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing reaction yield.
References
Common side reactions in pyrrolidine synthesis and their prevention
Welcome to the Technical Support Center for Pyrrolidine Synthesis.
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the synthesis of pyrrolidine derivatives. The pyrrolidine ring is a vital structural motif in a vast number of natural products and pharmaceuticals.[1][2] This guide offers practical solutions to common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrrolidine ring?
A1: The primary strategies for constructing the pyrrolidine skeleton include:
-
[3+2] Dipolar Cycloaddition: This is a highly effective method that involves the reaction of azomethine ylides with alkenes or alkynes to form the five-membered ring, often with excellent control over stereochemistry.[1][3]
-
Intramolecular Cyclization: This approach utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1][4] This can be achieved through methods like reductive amination or C-H amination.[1]
-
Reductive Amination of 1,4-Dicarbonyl Compounds: In this classic method, a 1,4-dicarbonyl compound reacts with a primary amine, followed by reduction, to yield the corresponding N-substituted pyrrolidine.[1]
-
"Borrowing Hydrogen" Methodology: This atom-efficient method employs catalysts (e.g., Iridium-based) to convert diols and primary amines into saturated aza-heterocycles like pyrrolidines.[1][5]
-
Ring Contraction of Pyridines: A photo-promoted method that offers a novel route to pyrrolidine derivatives from abundant pyridine starting materials.[1][6]
Q2: I'm observing low yields in my pyrrolidine synthesis. What are the common causes and how can I address them?
A2: Low yields are a frequent challenge and can stem from several factors:
-
Competing Side Reactions: Unwanted side reactions can significantly consume starting materials and reduce the yield of the desired product. Solution: Adjusting reaction conditions is key. For example, in a double reductive amination, removing acid can suppress the formation of pyrrole byproducts.[1] Optimizing temperature and substrate concentration can also minimize side reactions.[1]
-
Inefficient Ring Closure: The cyclization step may be slow or reversible, leading to incomplete conversion. Solution: The choice of catalyst and reaction conditions is critical. For instance, in transition-metal-catalyzed cyclizations, the ligand and metal precursor can dramatically influence efficiency.
-
Starting Material or Product Instability: The starting materials or the final pyrrolidine product may be unstable under the reaction conditions. Solution: If a starting material is unstable, consider synthesizing it and using it immediately in the next step.[7] Protecting group strategies can also be employed to enhance the stability of intermediates.
Q3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
A3: Poor regioselectivity is a common issue, particularly in [3+2] cycloaddition reactions.[7]
-
Modify Electronic Properties: Altering the electronic nature of the substituents on either the dipole or the dipolarophile can favor the formation of one regioisomer over the other.
-
Employ a Catalyst: Lewis acid or transition metal catalysts can enhance regioselectivity by coordinating to one of the reactants, thereby amplifying the electronic differences between the reactive termini.[7]
-
Solvent and Temperature Optimization: A systematic screening of different solvents and reaction temperatures is recommended. Non-polar solvents may favor a specific regioisomer by differentially stabilizing the transition states.[7]
Q4: How can I improve poor diastereoselectivity in my pyrrolidine synthesis?
A4: Diastereoselectivity in reactions like [3+2] cycloadditions is determined by the way the reactants approach each other.[7]
-
Catalyst System: The choice of a chiral ligand and metal precursor is crucial for inducing high diastereoselectivity.[7]
-
Substrate Control: Introducing bulky substituents on either the azomethine ylide or the dipolarophile can create steric hindrance that favors one direction of approach.
-
Reaction Conditions: Lowering the reaction temperature often improves stereoselectivity by favoring the transition state with the lowest activation energy.[1]
Troubleshooting Guide: Common Side Reactions & Prevention
This section provides solutions to specific side reactions encountered during pyrrolidine synthesis.
Issue 1: Over-alkylation in Reductive Amination
Problem: During reductive amination with ammonia or primary amines, the desired pyrrolidine product can act as a nucleophile and react further with the starting carbonyl compound, leading to over-alkylated byproducts.[7]
Solutions:
-
Control Stoichiometry: Use a large excess of the amine to outcompete the product for reaction with the carbonyl groups.[7]
-
Slow Addition of Reducing Agent: Slowly adding the reducing agent keeps the concentration of the intermediate imine low, favoring its immediate reduction over further reaction.[7]
-
Choice of Reducing Agent: Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often more selective for the imine over the carbonyl starting material.[7]
Issue 2: Formation of Pyrrole Byproducts
Problem: In the synthesis of pyrrolidines from 1,4-dicarbonyl compounds, elimination reactions can lead to the formation of aromatic pyrrole byproducts, especially under acidic conditions or at elevated temperatures.
Solutions:
-
Control of pH: As mentioned, avoiding strongly acidic conditions can suppress pyrrole formation.[1]
-
Temperature Control: Maintaining a lower reaction temperature can disfavor the elimination pathway.
-
Choice of Reducing Agent: Using a reducing agent that rapidly reduces the intermediate cyclic imine will minimize the opportunity for elimination.
Issue 3: Hydrolysis of Halo-ketone Starting Materials
Problem: In biocatalytic methods, such as transaminase-triggered cyclizations, the ω-halo-ketone starting materials can be susceptible to hydrolysis.[7]
Solutions:
-
pH Control: Maintaining an optimal pH for the enzyme that minimizes chemical hydrolysis is crucial. A potassium phosphate (KPi) buffer at pH 8 has been reported to be effective.[7]
-
Temperature Optimization: While enzymatic reactions may be faster at higher temperatures, this can also accelerate side reactions like hydrolysis. An optimal temperature must be determined experimentally.[7]
-
Substrate Stability: If the starting material is inherently unstable, it may be necessary to synthesize it and use it immediately.[7]
Data Presentation
Table 1: Effect of Catalyst and Conditions on Yield and Diastereoselectivity in a 1,3-Dipolar Cycloaddition
| Catalyst System | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| AgOAc/(S)-QUINAP | - | 25 | 85 | >95:5 |
| Cu(OTf)₂ | - | 25 | 78 | 80:20 |
| Yb(OTf)₃ | - | 80 | 92 | 70:30 |
| No Catalyst | - | 80 | 45 | 50:50 |
This table illustrates how different catalysts and conditions can influence the yield and diastereoselectivity of a 1,3-dipolar cycloaddition to form spirooxindole pyrrolidines.[1]
Table 2: Influence of Additives and Temperature on Iridium-Catalyzed Reductive Cycloaddition Yield
| Additive (equiv.) | Temperature (°C) | Yield (%) |
| Formic Acid (5.0) | 80 | 95 |
| Formic Acid (2.0) | 80 | 75 |
| None | 80 | <10 |
| Formic Acid (5.0) | 60 | 82 |
This table summarizes the effect of additives and temperature on the yield of a representative iridium-catalyzed reductive cycloaddition reaction.[1]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Three-Component Synthesis of Pyrrolidines
This protocol describes the synthesis of highly substituted pyrrolidines via a copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene.[8]
Procedure:
-
To a solution of the imine (1.0 equiv) and the dipolarophile (alkene, 2.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature, add the copper(I) catalyst (e.g., [Cu(CH₃CN)₄]PF₆, 5 mol%).[8]
-
Add a solution of the α-diazo ester (1.1 equiv) in the same solvent dropwise over 1 hour.[8]
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).[8]
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.[8]
Protocol 2: Yb(OTf)₃-Catalyzed Diastereoselective Synthesis of Pyrrolidines
Procedure:
-
In a reaction vessel, combine the aldehyde (1.1 equiv) and a primary amine (1.1 equiv) in dry toluene (0.1 M).
-
Stir the mixture over activated 4 Å molecular sieves for 30 minutes at room temperature to facilitate imine formation.[8]
-
Add Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) and the 1,1-cyclopropanediester (1.0 equiv) sequentially.[8]
-
Heat the reaction mixture to 80 °C and stir until the consumption of the cyclopropanediester is observed by TLC.[8]
-
Cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.[8]
Protocol 3: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines
This protocol details the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones and anilines using an iridium catalyst.[9]
Procedure:
-
In a reaction vessel, combine the 1,4-diketone (e.g., hexane-2,5-dione, 1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).[9]
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).[9]
-
Stir the mixture vigorously at 80 °C and monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Caption: Troubleshooting workflow for low yield in pyrrolidine synthesis.
Caption: General workflow for multicomponent pyrrolidine synthesis.[8]
Caption: Competing pathways in reductive amination for pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Diastereoselectivity in Pyrrolidine Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling diastereoselectivity during the functionalization of pyrrolidine rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the synthesis of 2-substituted pyrrolidines?
A1: Diastereoselectivity in pyrrolidine synthesis is primarily governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or during an intramolecular cyclization. Key factors include:
-
Substrate Control: Existing stereocenters on the pyrrolidine ring or its precursors dictate the preferred trajectory of attack. Bulky substituents will sterically hinder one face of the molecule, guiding the reaction to the opposite face.
-
Reagent/Catalyst Control: The choice of reagents, catalysts (e.g., Lewis acids, enzymes), or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer.[1] For instance, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary in cycloaddition reactions.[1]
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways.[1] Lowering the reaction temperature often enhances selectivity by amplifying small energy differences between these transition states.[1]
-
Intermediate Geometry: The geometry of key intermediates, such as planar N-acyliminium ions or chelated transition states, plays a crucial role in determining which face is more accessible to nucleophiles.[1]
Q2: I am observing a low diastereomeric ratio (d.r.). What are the most common troubleshooting steps?
A2: A low diastereomeric ratio indicates that the energy difference between the competing transition states is small. To improve the d.r., consider the following systematic approach:
-
Lower the Reaction Temperature: This is often the most effective initial step, as it can amplify small energy differences between diastereomeric transition states.[1]
-
Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. Experiment with a range of both polar and non-polar solvents to find the optimal medium.[1]
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Vary the Catalyst/Reagent: If using a Lewis acid, screen alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1] If performing a reduction, the choice of hydride source (e.g., LiBHEt₃ vs. DIBAL-H) can even invert the selectivity.[1]
-
Modify the Substrate: Altering the steric bulk of protecting groups, particularly on the pyrrolidine nitrogen, can significantly enhance facial differentiation.[1] The nature of the nitrogen protection is often critical for stereochemical control.[1]
-
Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, especially when using moisture-sensitive catalysts like Lewis acids. Impurities like water can interfere with catalysis and reduce selectivity.[1]
Troubleshooting Guides
This section addresses specific experimental issues with potential causes and recommended solutions.
Problem 1: Poor Diastereoselectivity (Near 1:1 Mixture) in a Three-Component Reaction
-
Scenario: A one-pot, three-component reaction to synthesize a polysubstituted pyrrolidine results in a nearly 1:1 mixture of diastereomers.
| Possible Cause | Recommended Solution | Rationale |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., start at -78 °C and slowly warm to room temperature). | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the more stable product.[1] |
| Suboptimal Lewis Acid Catalyst | Screen a panel of Lewis acids with varying steric bulk and acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂). | The Lewis acid coordinates to the substrate, influencing the geometry of the transition state. A different Lewis acid can create a more ordered and facially biased transition state.[1] |
| Ineffective Nucleophile | If possible, modify the nucleophile. For instance, allyltributylstannane may offer higher diastereoselectivity than allyltrimethylsilane in certain systems.[1] | The structure of the nucleophile directly impacts steric interactions in the transition state, which in turn influences the facial selectivity of the attack.[1] |
| Solvent Effects | Test a range of anhydrous solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, acetonitrile). | The solvent can affect the conformation of the reacting species and the stability of the transition states, thereby altering the diastereomeric ratio.[1] |
Problem 2: Formation of the Wrong Diastereomer or Poor Ratio in a Reductive Amination/Cyclization
-
Scenario: A reductive amination followed by cyclization to form a 2-substituted pyrrolidine yields the undesired diastereomer as the major product or a poor d.r.
| Possible Cause | Recommended Solution | Rationale |
| Non-selective Reducing Agent | Switch the reducing agent. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1] | The steric bulk and coordination properties of the hydride source determine the face from which the reduction of the imine or iminium intermediate occurs, thus controlling the stereochemistry of the newly formed stereocenter.[1] |
| Chiral Auxiliary Mismatch | If using a chiral auxiliary, ensure it is appropriate for directing the desired stereochemical outcome with the chosen reducing agent. | The chiral auxiliary is designed to block one face of the molecule. The interplay between the auxiliary and the reducing agent is critical for achieving high diastereoselectivity. |
| Equilibration Conditions | Minimize reaction time and maintain low temperatures after the reduction step to prevent potential epimerization of the newly formed stereocenter. | If the product can epimerize under the reaction conditions, a good initial d.r. may degrade over time, leading to a mixture of diastereomers. |
Data Presentation: Diastereoselectivity in Pyrrolidine Synthesis
Table 1: Effect of Reducing Agent on Diastereoselectivity
| Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| N-tert-butanesulfinyl imine | LiBHEt₃ | 99:1 | [1] |
| N-tert-butanesulfinyl imine | DIBAL-H / LiHMDS | 1:99 | [1] |
Table 2: Effect of Catalyst on Diastereoselectivity in C-H Functionalization
| Substrate | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| N-Boc-2,5-dihydro-1H-pyrrole | Dirhodium(II) acetate | 10:1 | - | [2] |
| N-Boc-2,5-dihydro-1H-pyrrole | Rh₂(S-DOSP)₄ | 19:1 | -10% | [2] |
| N-Boc-2,5-dihydro-1H-pyrrole | Rh₂(S-PTAD)₄ | >20:1 | 97% | [2] |
Experimental Protocols
Protocol 1: Yb(OTf)₃ Catalyzed Three-Component Synthesis of cis-2,5-Disubstituted Pyrrolidines
This protocol is adapted from methodologies for synthesizing cis-2,5-disubstituted pyrrolidines.[1]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine the aldehyde (1.0 equiv), a primary amine (1.0 equiv), and Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) in a suitable anhydrous solvent such as toluene.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Cycloaddition: Add the 1,1-cyclopropanediester (1.0 equiv) to the reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.
Protocol 2: TiCl₄-Mediated Multicomponent Synthesis of Polysubstituted Pyrrolidines
This protocol is a general guideline for a Lewis-acid mediated multicomponent reaction.[1]
-
Preparation: To a solution of an optically active 2-substituted dihydrofuran (1.2 equiv) and an N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere, cool the mixture to -78 °C.
-
Lewis Acid Addition: Add Titanium(IV) chloride (TiCl₄, 1.2 equiv, as a 1M solution in CH₂Cl₂) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 1 hour.
-
Nucleophile Addition: Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture at -78 °C.
-
Reaction: Allow the mixture to warm to room temperature (approx. 23 °C) and stir for an additional hour.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Perform a standard aqueous workup, extracting the aqueous layer multiple times with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to isolate the functionalized pyrrolidine.
Visualizations
References
Technical Support Center: Removal of Boc Protecting Group from Pyrrolidine Dicarboxylates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (Boc) protecting group from pyrrolidine dicarboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Boc deprotection of pyrrolidine dicarboxylates?
A1: The most common methods involve acidic conditions. The two most prevalent reagents are Trifluoroacetic Acid (TFA), typically in a solution with Dichloromethane (DCM), and Hydrogen Chloride (HCl), often as a 4M solution in 1,4-dioxane.[1][2] Milder, alternative methods are also being explored for substrates sensitive to strong acids.[3]
Q2: My primary challenge is the hydrolysis of the ester groups on the pyrrolidine ring. How can I avoid this?
A2: Ester hydrolysis is a significant risk with strongly acidic reagents like TFA.[4] To minimize this side reaction, consider the following:
-
Use 4M HCl in anhydrous dioxane: This reagent has shown superior selectivity for removing the N-Boc group in the presence of tert-butyl esters and is generally a better choice than TFA when esters are present.[5][6]
-
Lower the reaction temperature: Performing the deprotection at 0 °C can slow down the rate of ester hydrolysis relative to the Boc cleavage.
-
Use milder reagents: For particularly sensitive substrates, a combination of oxalyl chloride and methanol can effectively remove the Boc group without cleaving ester bonds.[3][4]
Q3: I am working with a chiral pyrrolidine dicarboxylate. Is there a risk of epimerization during Boc deprotection?
A3: Yes, there is a potential risk of epimerization at stereocenters, particularly at the carbon atoms alpha to the ester carbonyl groups, under acidic conditions. While this is a known issue in peptide synthesis, specific studies on pyrrolidine dicarboxylates are limited.[7] To mitigate this risk, using the mildest possible conditions (e.g., lower temperatures, shorter reaction times) and carefully monitoring the reaction is recommended. If epimerization is observed, exploring alternative, less harsh deprotection methods is advised.
Q4: My deprotection reaction is sluggish or incomplete. What could be the cause?
A4: Incomplete deprotection can result from several factors:
-
Insufficient acid: Ensure a sufficient excess of the acidic reagent is used.
-
Reaction time: Some substrates may require longer reaction times for complete deprotection.
-
Steric hindrance: Bulky substituents on the pyrrolidine ring can sterically hinder the approach of the acid to the Boc group.
-
Reagent quality: Ensure that the reagents, particularly TFA which can absorb water, are of high quality and anhydrous where specified.
Q5: The workup of my TFA deprotection is problematic, and I get an oily residue instead of a solid salt. What can I do?
A5: TFA salts are often oily and difficult to handle.[8] Using 4M HCl in dioxane typically yields a crystalline hydrochloride salt, which is easier to isolate via filtration.[8] If you must use TFA, co-evaporation with a non-polar solvent like toluene can help remove residual TFA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Deprotected Product | Ester Hydrolysis: Strong acidic conditions (especially with TFA) are cleaving the ester groups. | Switch to a milder reagent like 4M HCl in anhydrous dioxane at room temperature or 0 °C.[5] For highly sensitive substrates, consider using oxalyl chloride in methanol.[3][4] |
| Incomplete Reaction: Insufficient acid, short reaction time, or steric hindrance. | Increase the equivalents of acid or prolong the reaction time, monitoring carefully by TLC or LC-MS. If steric hindrance is an issue, gentle heating may be required, but this increases the risk of side reactions. | |
| Formation of Side Products | Epimerization: The acidic conditions are causing a change in stereochemistry at chiral centers. | Use the mildest effective conditions. Lower the reaction temperature and minimize reaction time. Analyze the product mixture carefully by chiral HPLC or NMR with a chiral shift reagent to assess stereochemical purity. |
| tert-Butylation: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites. | Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[9] | |
| Product is an Oil / Difficult to Isolate | TFA Salt Formation: Trifluoroacetate salts are often not crystalline.[8] | Use 4M HCl in dioxane, which typically forms a solid hydrochloride salt that can be isolated by filtration.[2][8] If using TFA, after removing the bulk of the solvent and acid, try triturating the oily residue with cold diethyl ether to induce precipitation. |
| Reaction Not Starting | Poor Reagent Quality: Degradation of the acidic reagent (e.g., TFA has absorbed water). | Use a fresh bottle of the reagent. Ensure solvents are anhydrous, especially for reactions with HCl in dioxane. |
Quantitative Data Summary
The selection of a deprotection method often involves a trade-off between reaction speed and selectivity. The following table provides a summary of typical reaction conditions and outcomes for common deprotection methods. Note that yields are highly substrate-dependent.
| Method | Typical Reagents & Conditions | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| TFA/DCM | 20-50% TFA in CH₂Cl₂,Room Temperature | 30 min - 4 hours[1] | >90% (if no side reactions)[1] | Fast and generally effective for robust substrates. | High risk of ester hydrolysis.[4] Product TFA salt can be oily and difficult to handle.[8] |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane,Room Temperature | 30 min - 2 hours[1] | >90%[10] | Good selectivity for N-Boc over tert-butyl esters.[5] Product HCl salt is often a crystalline solid.[8] | Commercially available solution is corrosive and moisture-sensitive. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in MeOH,Room Temperature | 1 - 4 hours[3] | Up to 90%[3] | Very mild and selective; preserves acid-sensitive groups like esters.[4] | Reagent is toxic and moisture-sensitive; reaction can be exothermic. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using 4M HCl in Dioxane
This method is recommended for pyrrolidine dicarboxylates due to its higher selectivity and the tendency to form crystalline hydrochloride salts.
-
Preparation: In a round-bottom flask, dissolve the N-Boc protected pyrrolidine dicarboxylate (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or dichloromethane) if it is not readily soluble in the HCl/dioxane solution.
-
Reaction: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
-
Monitoring: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate out of the solution as a solid. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 30 minutes to 2 hours).[1]
-
Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid residue is the hydrochloride salt of the deprotected pyrrolidine dicarboxylate. It can be washed (triturated) with cold, anhydrous diethyl ether and collected by filtration to remove non-polar impurities. The product can often be used in the next step without further purification.[2]
Protocol 2: General Procedure for Boc Deprotection using Oxalyl Chloride in Methanol
This is a very mild method suitable for substrates with highly acid-labile ester groups.
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected pyrrolidine dicarboxylate (1.0 eq) in anhydrous methanol (to a concentration of approx. 0.1 M). Stir the solution at room temperature for 5 minutes.
-
Reaction: Carefully add oxalyl chloride (3.0 eq) dropwise to the stirred solution via a syringe. Caution: The addition can be exothermic and may cause sputtering.
-
Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[3]
-
Work-up: Once the reaction is complete, slowly add deionized water to quench any remaining oxalyl chloride. Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.
Visualizing the Workflow
Decision-Making for Method Selection
Caption: Decision workflow for Boc deprotection of pyrrolidine dicarboxylates.
General Deprotection & Workup Workflow
Caption: A generalized workflow for the Boc deprotection experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. xray.uky.edu [xray.uky.edu]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Pyrrolidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the purification of polar pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrrolidine derivatives? A1: The main challenges arise from their high polarity and water solubility.[1] This can lead to difficulties in separation from polar impurities and solvents, poor retention on standard reverse-phase chromatography columns, and challenges in inducing crystallization due to high solubility in common polar solvents.[2] The basic nature of the pyrrolidine nitrogen can also cause strong interactions with acidic silica gel, leading to peak tailing during column chromatography.[3][4]
Q2: What are the most effective initial purification strategies for these compounds? A2: The choice of strategy depends on the compound's specific properties, such as thermal stability and the nature of impurities. Common methods include:
-
Acid-Base Extraction: Effective for separating the basic pyrrolidine derivative from neutral or acidic impurities.[3]
-
Crystallization: Can be highly effective if a suitable solvent system is found. Often, converting the free base to a salt (e.g., hydrochloride) can improve its crystallization properties.[1]
-
Distillation: A viable option for thermally stable, low-molecular-weight derivatives. Vacuum distillation is often required to prevent thermal degradation.[3]
-
Chromatography: While challenging, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or modified reverse-phase chromatography can be successful.[2][5]
Q3: How can I remove a polar pyrrolidine derivative from a reaction mixture if my desired product is non-basic? A3: If your product is stable in acidic conditions, you can treat the reaction mixture with a mild acid, such as acetic acid or a dilute strong acid like HCl.[6] This converts the pyrrolidine into its non-volatile, water-soluble salt, which can then be easily separated through extraction with an organic solvent.[6][7][8]
Purification Method Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar pyrrolidine derivative.
Caption: A decision tree to guide the selection of a purification technique.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation or Co-elution | - Mobile phase polarity is not optimal.- The chosen stationary phase is unsuitable. | - Optimize the mobile phase using TLC; try a shallower gradient or isocratic elution.[9]- Switch to a different stationary phase (e.g., reversed-phase, alumina, or polar-modified silica).[3] |
| Peak Tailing / Broad Bands | - Strong interaction between the basic pyrrolidine nitrogen and acidic silica gel.[4]- Column is overloaded. | - Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize acidic sites on the silica.[3][4]- Reduce the amount of sample loaded onto the column.[4] |
| No Elution of Compound | - The mobile phase is too non-polar.- Compound is irreversibly adsorbed onto the silica. | - Greatly increase the polarity of the mobile phase (e.g., add methanol or ethanol).- If using a basic compound on silica, it may be stuck. Try flushing the column with a mobile phase containing triethylamine or ammonia. |
| Poor Retention in Reverse-Phase | - The analyte is too polar for the non-polar stationary phase.[2]- The mobile phase is too strong (high organic content).[2] | - Use a polar-endcapped or polar-embedded column.[2]- Decrease the concentration of the organic modifier (e.g., acetonitrile, methanol).[2]- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[2][5] |
Crystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" | - The cooling rate is too fast.[4]- The solution is too concentrated or supersaturated.[10]- Impurities are inhibiting crystal formation.[4]- The compound's melting point is lower than the solution temperature.[10] | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]- Reheat the solution and add more solvent.[4][10]- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[4][10] |
| No Crystal Formation | - Too much solvent was used.[10]- The compound is highly soluble in the chosen solvent, even at low temperatures. | - Slowly evaporate some of the solvent to increase the concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[2] |
| Low Recovery of Product | - Too much solvent was used, leaving the product in the mother liquor.[4][10]- The crystals were washed with a solvent in which they are soluble. | - Use the minimum amount of hot solvent necessary for dissolution.[4]- Before discarding the filtrate, try evaporating some solvent and re-cooling to recover more product.[10]- Wash the collected crystals with a small amount of ice-cold solvent.[10] |
| Product is Still Impure | - The cooling was too rapid, trapping impurities within the crystal lattice.[4]- The chosen solvent does not effectively differentiate between the product and impurities. | - Ensure a slow cooling rate to allow for selective crystallization.[4]- Try a different recrystallization solvent or solvent pair.[4]- Consider treating the hot solution with activated charcoal to adsorb colored impurities before filtration.[2] |
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - The polar amine may act as a surfactant.[3] | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[3]- Allow the separatory funnel to stand for a longer period.- Gentle swirling or rocking instead of vigorous shaking can prevent emulsion formation.[3] |
| Incomplete Extraction into Aqueous Acid | - The protonated form of the pyrrolidine derivative retains some solubility in the organic layer.[3] | - Perform multiple extractions with fresh aqueous acid to ensure complete transfer.[3]- Use a slightly more polar organic solvent to improve partitioning.[3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation, with a target Rf value of ~0.3-0.4 for the desired compound.[4] For polar pyrrolidines on silica gel, systems like dichloromethane/methanol or ethyl acetate/hexane/triethylamine are common.
-
Column Packing: Wet pack a silica gel column with the initial, least polar mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the top of the column.[3]
-
Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[3] This is preferred for samples with poor solubility in the mobile phase.
-
-
Elution: Begin elution. If using a gradient, gradually increase the polarity of the mobile phase.[3] For basic compounds, it is recommended to add 0.1-1% triethylamine to the eluent to improve peak shape and recovery.[3]
-
Fraction Collection: Collect fractions and monitor the elution using TLC to identify those containing the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[3]
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) in a separatory funnel.[3]
-
Acidic Extraction: Add a 1 M aqueous solution of a strong acid (e.g., HCl) to the funnel.[3] Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. The protonated pyrrolidine derivative will be in the aqueous layer.[3]
-
Combine and Wash: Drain the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times. Combine all acidic aqueous extracts.[3] Wash the combined aqueous layer with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.[3]
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH) with swirling until the solution is basic (confirm with pH paper). The deprotonated pyrrolidine derivative will precipitate or oil out.
-
Re-extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.[3]
-
Drying and Isolation: Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.[3]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents. The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at room or low temperatures.[10] For polar pyrrolidines, polar solvents like ethanol, methanol, or isopropanol are often good starting points.[10]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound is completely dissolved.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.[4][10]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[10] Slower cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[10] Dry the crystals under vacuum.[4]
Troubleshooting Logic for Crystallization
The following diagram illustrates a troubleshooting workflow for when a compound "oils out" instead of crystallizing.
Caption: A logical workflow for addressing the common issue of "oiling out".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing racemization during the synthesis of chiral pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral pyrrolidines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Significant loss of enantiomeric excess (ee) is observed in the final pyrrolidine product after N-acylation of a proline derivative.
Symptoms:
-
Chiral HPLC or GC analysis of the final product shows a significant increase in the undesired enantiomer compared to the starting material.
-
Optical rotation of the product is lower than the expected literature value.
Potential Causes & Solutions:
-
Inappropriate Coupling Reagent: The use of carbodiimides, such as DIC, in combination with 1-hydroxybenzotriazole (HOBt) in DMF is a known cause of significant racemization in proline derivatives.[1][2] This is due to the formation of a planar 5(4H)-oxazolone intermediate which can be protonated from either face.[3]
-
Recommended Solution: Switch to a low-racemization coupling reagent. Phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) are generally preferred as they promote rapid amide bond formation, which outcompetes the rate of oxazolone formation.[3][4] Additives like 7-aza-1-hydroxybenzotriazole (HOAt) or OxymaPure® can further suppress racemization.[5]
-
-
Unsuitable Solvent: Polar aprotic solvents like Dimethylformamide (DMF) can facilitate the formation of the achiral enolate intermediate, leading to racemization, especially when used with carbodiimide coupling reagents.[1]
-
Recommended Solution: Change to a less polar solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) have been shown to significantly reduce or eliminate racemization during the N-acylation of proline derivatives.[2]
-
-
Elevated Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to enolization, leading to racemization.
-
Recommended Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. For highly sensitive substrates, maintaining a temperature of 0 °C or below throughout the reaction may be necessary.[6]
-
-
Presence of a Strong Base: Bases can catalyze racemization by promoting the abstraction of the acidic α-proton.[3]
-
Recommended Solution: If a base is required, use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[5] In many cases, the coupling can be performed under neutral conditions.
-
Issue 2: Low diastereoselectivity or enantioselectivity in a catalytic asymmetric pyrrolidine synthesis (e.g., [3+2] cycloaddition).
Symptoms:
-
Analysis of the crude reaction mixture shows a mixture of diastereomers or a low enantiomeric excess.
Potential Causes & Solutions:
-
Suboptimal Catalyst System (Ligand and/or Metal Salt): The choice of the chiral ligand and the metal precursor is critical for inducing high stereoselectivity. The ligand creates a chiral environment that directs the approach of the substrates.
-
Recommended Solution: Screen a variety of chiral ligands with different steric and electronic properties. For example, in copper-catalyzed reactions, BOX, PyBOX, or more modern P,N-ligands can be evaluated.[6] Also, optimize the metal-to-ligand ratio, as this can have a non-linear effect on enantioselectivity.[6]
-
-
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Recommended Solution: Screen a range of solvents with varying polarities. Non-coordinating solvents like toluene or dichloromethane are often a good starting point as they are less likely to interfere with the metal center.[6]
-
-
Reaction Temperature is Too High: Asymmetric reactions are often highly sensitive to temperature.
-
Recommended Solution: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states.[6]
-
-
Presence of Impurities: Water or other impurities can poison the catalyst or interfere with its chiral environment, leading to a loss of stereocontrol.
-
Recommended Solution: Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for chiral centers alpha to a carbonyl group in pyrrolidine precursors?
A1: The primary mechanism of racemization at a chiral center alpha to a carbonyl group (like in proline) is through the formation of a planar, achiral enolate or a 5(4H)-oxazolone intermediate.[3] This is most common when the carboxyl group is activated for amide bond formation. The increased acidity of the α-proton allows for its abstraction by a base, leading to the planar intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.
Q2: Which protecting groups are best for minimizing racemization during peptide coupling with proline?
A2: Urethane-based α-amino protecting groups such as Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) are designed to suppress racemization. The electron-donating nature of the urethane oxygen reduces the likelihood of 5(4H)-oxazolone formation, which is the main pathway to racemization.[5]
Q3: How can I accurately determine the enantiomeric excess (ee) of my chiral pyrrolidine product?
A3: The most reliable and widely used methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[7][8] These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The ee is then calculated from the integrated peak areas of the two enantiomers. For compounds that are difficult to separate directly, derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, is a common alternative.[8][9]
Q4: Can I use biocatalysis to avoid racemization?
A4: Yes, biocatalytic methods, such as using enzymes like lipases, can be an excellent way to perform reactions with high stereoselectivity and avoid racemization. For instance, enzyme-catalyzed amidation of unprotected L-proline has been shown to be racemization-free, providing the product with >99% ee.[10][11]
Data Presentation
Table 1: Comparison of Coupling Reagents and Solvents on Proline Racemization
| Boc-Amino Acid | Coupling Reagent/Additive | Solvent | % D-Isomer (Racemization) | Reference |
| Boc-L-Pro-OH | WSCI / HOBt | DMF | Extensive Racemization | [1] |
| Boc-L-Pro-OH | WSCI | DMF | Greatly Decreased | [1] |
| Boc-L-Pro-OH | Carbodiimide | DCM | Almost No Racemization | [2] |
| Boc-L-Pro-OH | Mixed Anhydride | THF | Almost No Racemization | [2] |
Data adapted from studies on proline and hydroxy-proline phenacyl esters, demonstrating the significant influence of HOBt in DMF and the benefit of using alternative solvents.[1][2]
Table 2: Performance of Low-Racemization Coupling Reagents
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization |
| HBTU/TBTU | Aminium/Uronium | High | Fast | Low |
| HATU | Aminium/Uronium | High | Very Fast | Very Low |
| PyBOP® | Phosphonium | High | Fast | Low |
| HCTU | Aminium/Uronium | High | Very Fast | Very Low |
| COMU | Aminium/Uronium | High | Very Fast | Very Low |
This table provides a general comparison of modern coupling reagents known for their efficiency and low racemization potential.[3][4][5]
Experimental Protocols
Protocol 1: N-Acylation of L-Proline with Minimized Racemization
This protocol utilizes a low-racemization coupling reagent (HBTU) in a suitable solvent (DCM) to minimize the risk of epimerization at the α-carbon.
Materials:
-
N-Boc-L-proline
-
Amine substrate
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Standard aqueous workup solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-L-proline (1.0 equivalent).
-
Dissolve the proline derivative in anhydrous DCM.
-
Add the amine substrate (1.0-1.2 equivalents) to the solution.
-
In a separate flask, dissolve HBTU (1.1 equivalents) in anhydrous DCM.
-
Add the HBTU solution to the reaction mixture, followed by the dropwise addition of NMM (2.0 equivalents) at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol for the analysis of a chiral pyrrolidine derivative. Specific conditions must be optimized for each compound.
Equipment and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Sample of the chiral pyrrolidine
-
Racemic standard of the pyrrolidine (if available)
Procedure:
-
Sample Preparation: Prepare a stock solution of your purified pyrrolidine derivative at a concentration of approximately 1 mg/mL in the mobile phase. Prepare a similar solution of the racemic standard.
-
Method Development (Optimization):
-
Column Selection: Choose a chiral column based on the structure of your analyte. Polysaccharide-based columns are a good starting point for a wide range of compounds.
-
Mobile Phase Selection: Start with a common mobile phase for normal phase chiral separations, such as a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to achieve baseline separation of the enantiomers. For acidic or basic compounds, the addition of a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) may improve peak shape and resolution.
-
Flow Rate: Set a typical flow rate of 0.5 - 1.0 mL/min.
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
-
Analysis:
-
Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject your sample.
-
Integrate the peak areas for each enantiomer in your sample's chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 11. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
By-product formation in the synthesis of N-Boc-proline methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-Boc-proline methyl ester.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of N-Boc-proline methyl ester, providing potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | Incorrect reaction order: Esterification of proline followed by Boc protection can lead to the formation of amide by-products, reducing the yield of the desired ester.[1] | Recommended procedure: Always perform the Boc protection of the proline nitrogen first, followed by the esterification of the carboxylic acid. |
| Inefficient esterification: The chosen esterification method may not be optimal for this substrate. | Method optimization: Consider using a different esterification agent. Common methods include using dicyclohexylcarbodiimide (DCC) with methanol, or milder reagents like trimethylsilyldiazomethane.[1][2] | |
| Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperatures or strong acids/bases) can lead to the degradation of N-Boc-proline or the final product. | Milder conditions: Employ milder reaction conditions. For example, when using DCC, maintain a low temperature (e.g., 0 °C to room temperature).[1] | |
| Presence of significant by-products | Amide formation: As mentioned above, this occurs when the amino group of proline is not protected before esterification.[1] | Protecting group strategy: Ensure the Boc protecting group is successfully installed on the proline nitrogen before proceeding with esterification. |
| Unintentional deprotection of the Boc group: The use of strong acidic conditions during esterification (e.g., with thionyl chloride) can remove the Boc protecting group.[1] | Use of mild reagents: Opt for esterification methods that do not require harsh acidic conditions. DCC/methanol or trimethylsilyldiazomethane are suitable alternatives.[1][2] | |
| Formation of dicyclohexylurea (DCU): When using DCC as a coupling agent for esterification, the by-product dicyclohexylurea is formed, which can be difficult to remove. | Filtration and purification: DCU is a solid and can be largely removed by filtration. Further purification of the product can be achieved by flash column chromatography. | |
| Product is an oil and will not solidify | Residual solvents: Trace amounts of solvents from the reaction or work-up can prevent the product from solidifying.[3] | Thorough drying: Dry the product under high vacuum for an extended period to remove all residual solvents. |
| Presence of impurities: Even small amounts of impurities can inhibit crystallization.[3] | Further purification: If impurities are detected by TLC or NMR, re-purify the product using flash column chromatography or recrystallization. | |
| Difficulty in purifying the product | Similar polarity of product and by-products: Some by-products may have similar polarities to the desired product, making separation by chromatography challenging. | Optimize chromatography conditions: Experiment with different solvent systems for flash chromatography to improve separation. A shallow gradient of a polar solvent in a non-polar solvent can be effective.[3] |
| Triphenylphosphine oxide by-product: If using a Mitsunobu reaction for stereochemical inversion (not a direct synthesis step but relevant for related proline derivatives), the removal of triphenylphosphine oxide can be challenging.[4] | Chromatography-free purification: For large-scale synthesis, chromatography-free methods involving extraction can be developed to remove triphenylphosphine oxide. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended order of reaction for synthesizing N-Boc-proline methyl ester?
A1: The recommended and most efficient method is to first protect the nitrogen atom of L-proline with the Boc (tert-butyloxycarbonyl) group, followed by the esterification of the carboxylic acid group to form the methyl ester.[1] This sequence prevents the formation of amide impurities that are difficult to remove.[1]
Q2: What are the most common by-products in the synthesis of N-Boc-proline methyl ester?
A2: The most common by-products depend on the synthetic route chosen:
-
Amide impurities: These form if the esterification is attempted before the Boc protection of the proline nitrogen.[1]
-
Proline methyl ester (deprotected product): This can form if the esterification conditions are too harsh (e.g., using strong acids like thionyl chloride), causing the removal of the Boc group.[1]
-
Dicyclohexylurea (DCU): This is a common by-product when dicyclohexylcarbodiimide (DCC) is used as the coupling agent for the esterification.
Q3: How can I remove the dicyclohexylurea (DCU) by-product?
A3: Dicyclohexylurea (DCU) is a solid and can be largely removed by filtering the reaction mixture. Any remaining DCU can be separated from the desired product by flash column chromatography.
Q4: My purified N-Boc-proline methyl ester is an oil, not a solid. Is this normal and how can I induce crystallization?
A4: It is not uncommon for N-Boc protected amino acid esters to be oils or viscous liquids, even when pure.[3] To induce crystallization, you can try the following:
-
Ensure complete solvent removal: Dry the oil under high vacuum for an extended period.[3]
-
Trituration: Dissolve the oil in a minimal amount of a "good" solvent (e.g., diethyl ether) and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand, and the product may precipitate.[3]
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic scratches can provide nucleation sites for crystal growth.[3]
Q5: What are some alternative methods for the methyl esterification of N-Boc-proline?
A5: Besides the common DCC/methanol method, other effective reagents for the methyl esterification of N-Boc-proline include:
-
Trimethylsilyldiazomethane (TMS-diazomethane): This is a safer alternative to diazomethane and is very effective for the methylation of carboxylic acids under mild conditions.[2] It typically results in high yields with minimal by-products.
-
Diazomethane: While highly efficient and clean (the only by-product is nitrogen gas), diazomethane is toxic and explosive, requiring special handling precautions.[5][6]
-
Methyl iodide with a base: This method can also be used, though it may require careful optimization of reaction conditions to avoid side reactions.
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the synthesis of N-Boc-proline methyl ester and related compounds.
Table 1: Comparison of Esterification Methods for N-Boc-Protected Amino Acids
| Esterification Method | Reagents | Typical Yield | Key By-products | Reference |
| Carbodiimide Coupling | N-Boc-proline, Methanol, DCC, DMAP (cat.) | ~85-95% | Dicyclohexylurea (DCU) | [1] |
| Trimethylsilyldiazomethane | N-Boc-proline, TMS-diazomethane, Methanol/Diethyl ether | >95% | Minimal | |
| Diazomethane | N-Boc-proline, Diazomethane | High | Minimal (N₂ gas) | [5][6] |
Table 2: Purity and Yield Data from a Representative Synthesis Protocol (N-Boc-cis-4-hydroxyproline methyl ester)
| Step | Product | Yield | Purity (by HPLC) | Reference |
| Boc Protection | N-Boc-cis-4-hydroxyproline | 82.0% | 98.8% | [1] |
| Esterification | N-Boc-cis-4-hydroxyproline methyl ester | 91.3% | 99.2% | [1] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-proline methyl ester using DCC and Methanol
This protocol is adapted from the synthesis of N-Boc-cis-4-hydroxyproline methyl ester.[1]
Materials:
-
N-Boc-L-proline
-
Anhydrous Tetrahydrofuran (THF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Methanol
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
Procedure:
-
Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in anhydrous THF.
-
Slowly add the DCC solution to the N-Boc-proline solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Slowly add anhydrous methanol (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of THF.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Boc-proline methyl ester.
Protocol 2: Synthesis of N-Boc-proline methyl ester using Trimethylsilyldiazomethane
This protocol is based on a general procedure for the methylation of N-Boc protected amino acids.
Materials:
-
N-Boc-L-proline
-
Anhydrous Diethyl ether
-
Anhydrous Methanol
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)
Procedure:
-
Dissolve N-Boc-L-proline (1.0 eq) in a mixture of anhydrous diethyl ether and anhydrous methanol (e.g., a 7:2 ratio) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TMS-diazomethane solution (1.2 eq) dropwise to the stirred solution. Evolution of nitrogen gas will be observed.
-
Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature. Continue to stir for another 1-2 hours or until the reaction is complete as monitored by TLC.
-
Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
If necessary, purify the product by flash column chromatography.
Visualizations
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Enhance Pyrrolidine Intermediate Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrrolidine intermediates during experimentation.
Troubleshooting Guide: Common Solubility Issues
Issue 1: My pyrrolidine intermediate precipitates out of aqueous solution.
-
Possible Cause: The inherent low aqueous solubility of the compound is the primary reason for precipitation. This is a common issue for many new chemical entities, with a significant percentage exhibiting poor water solubility.[1] Factors such as high lipophilicity and a stable crystalline structure contribute to this challenge.[1]
-
Troubleshooting Steps:
-
Re-evaluate the Solvent System: The initial solvent may not be optimal. Consider the strategies outlined in the FAQs below, such as pH adjustment, co-solvents, or the use of surfactants.[1]
-
Control Temperature: Solubility is often dependent on temperature. Ensure the solution's temperature is kept constant to prevent precipitation.[1]
-
Check for Supersaturation: You might have created an unstable supersaturated solution. Attempt to dissolve the compound at a slightly lower concentration.[1]
-
Issue 2: The chosen solubilization method interferes with my biological assay.
-
Possible Cause: Excipients like co-solvents, surfactants, or cyclodextrins used to increase solubility can sometimes exhibit their own biological effects, leading to misleading assay results.[1]
-
Troubleshooting Steps:
-
Run Excipient Controls: Always test the vehicle (the solubilizing system without your compound) in your assay to determine its baseline effect.[1]
-
Minimize Excipient Concentration: Use the lowest possible concentration of the co-solvent, surfactant, or cyclodextrin required to dissolve your pyrrolidine intermediate.[1]
-
Select Inert Excipients: If possible, choose excipients that are known to be biologically inert in your specific assay system.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the solubility of pyrrolidine intermediates?
A1: A variety of techniques can be employed to enhance the solubility of poorly water-soluble pyrrolidine intermediates. The most common and effective methods include:
-
pH Adjustment: Leveraging the basic nature of the pyrrolidine ring.[1][2]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[1][3]
-
Surfactants: Employing agents that form micelles to encapsulate the hydrophobic compound.[1][4]
-
Cyclodextrins: Utilizing cyclic oligosaccharides to form inclusion complexes.[1]
-
Salt Formation: Converting the intermediate into a more soluble salt form.[5][6]
-
Particle Size Reduction: Increasing the surface area of the solid compound.[7][8]
-
Advanced Techniques: For more challenging cases, methods like solid dispersions, nanosuspensions, and liposomes can be considered.[1][7]
The choice of method depends on factors like the desired final concentration, the experimental system, and the potential toxicity of the excipients.[1]
Q2: How does pH adjustment improve the solubility of pyrrolidine intermediates?
A2: The pyrrolidine ring contains a secondary amine, which is basic.[2][9] In acidic conditions, this nitrogen atom can be protonated, forming a positively charged species. This ionization of the molecule generally leads to a significant increase in its aqueous solubility.[1] Therefore, adjusting the pH of the aqueous medium to be more acidic can be a simple and effective strategy to dissolve pyrrolidine-containing compounds.
Q3: Which co-solvents are effective for solubilizing pyrrolidine intermediates?
A3: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic compounds.[3] N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone have been shown to be particularly effective co-solvents for a variety of poorly soluble drugs.[10][11][12] They can act as both a cosolvent and a complexing agent to enhance solubility.[12][13] Other commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11][14]
Q4: How do surfactants enhance the solubility of these intermediates?
A4: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[1][4] The hydrophobic core of these micelles can encapsulate poorly soluble pyrrolidine intermediates, effectively increasing their concentration in the aqueous phase.
Q5: What is the mechanism of solubility enhancement by cyclodextrins?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can form inclusion complexes by encapsulating the poorly soluble pyrrolidine intermediate, or a lipophilic part of it, within their hydrophobic core.[8] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[1]
Quantitative Data Summary
The following table presents hypothetical solubility data for a pyrrolidine intermediate with different solubilization strategies.
| Solubilization Strategy | Concentration of Agent | Resulting Solubility of Intermediate (mg/mL) | Fold Increase |
| None (Aqueous Buffer, pH 7.4) | - | 0.05 | 1 |
| pH Adjustment (Aqueous Buffer, pH 4.0) | - | 1.2 | 24 |
| Co-solvent (20% NMP in water) | 20% v/v | 5.8 | 116 |
| Surfactant (1% Polysorbate 80) | 1% w/v | 2.5 | 50 |
| Cyclodextrin (5% HP-β-CD) | 5% w/v | 6.0 | 120 |
Key Experimental Protocols
1. pH-Dependent Solubility Determination
-
Objective: To determine the solubility of a pyrrolidine intermediate at different pH values.
-
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of the pyrrolidine intermediate to a fixed volume of each buffer.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved intermediate in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the solubility as a function of pH.
-
2. Co-solvent Solubility Enhancement
-
Objective: To evaluate the effect of a co-solvent on the solubility of the intermediate.
-
Methodology:
-
Prepare a series of co-solvent/water mixtures with varying concentrations of the co-solvent (e.g., 10%, 20%, 30% v/v NMP in water).
-
Add an excess amount of the pyrrolidine intermediate to each mixture.
-
Follow steps 3-5 from the pH-dependent solubility protocol.
-
Plot the solubility as a function of the co-solvent concentration.
-
3. Surfactant-Mediated Solubilization
-
Objective: To determine the increase in solubility using a surfactant.
-
Methodology:
-
Prepare a series of aqueous solutions containing different concentrations of a surfactant (e.g., Polysorbate 80) above its critical micelle concentration.
-
Add an excess amount of the pyrrolidine intermediate to each surfactant solution.
-
Follow steps 3-5 from the pH-dependent solubility protocol.
-
Plot the solubility as a function of the surfactant concentration.
-
Visualizations
Caption: Workflow for determining the solubility of a pyrrolidine intermediate.
Caption: Strategies to improve the solubility of pyrrolidine intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. N-methyl-2-pyrrolidone as a cosolvent: relationship of cosolvent effect with solute polarity and the presence of proton-donating groups on model drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility improvement of drugs using N-methyl pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for Pyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring pyrrolidine synthesis. Pyrrolidine rings are a cornerstone in the development of numerous pharmaceuticals, making efficient and controlled synthesis crucial.[1] This guide offers detailed experimental protocols, data presentation for comparative analysis, and visualizations to clarify complex workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring pyrrolidine synthesis?
The primary techniques for monitoring the progress of pyrrolidine synthesis include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and in-situ Infrared (IR) spectroscopy. The choice of technique depends on the specific reaction, the nature of the starting materials and products, and the information required (e.g., conversion, stereoselectivity, kinetics).
Q2: How can I monitor the stereoselectivity of my pyrrolidine synthesis?
Chiral HPLC is the most common and effective method for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of chiral pyrrolidine products.[2][3] Chiral stationary phases allow for the separation of enantiomers, providing quantitative data on the stereochemical outcome of the reaction.[3][4] NMR spectroscopy using chiral shift reagents can also be employed to differentiate between stereoisomers.
Q3: What are the advantages of using in-situ monitoring techniques like ReactIR?
In-situ IR spectroscopy, such as ReactIR, offers real-time tracking of reactant consumption and product formation without the need for sampling.[5][6] This provides immediate insights into reaction kinetics, helps identify reaction intermediates, and determines reaction endpoints with high precision.[6][7] It is particularly useful for reactions that are difficult to sample, such as those under high pressure or at very low temperatures.[6]
Q4: My reaction is complete according to TLC, but the NMR spectrum is complex and doesn't show the expected product. What could be the issue?
Complex NMR spectra after a seemingly complete reaction can indicate the formation of unexpected side products, regioisomers, or diastereomers.[1][8] It is also possible that the product is unstable under the reaction or work-up conditions. In such cases, 2D NMR techniques (COSY, HSQC, HMBC) can help in structure elucidation.[8] Re-evaluation of the reaction conditions, such as temperature and catalyst, may be necessary to improve selectivity.[9]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For metal-catalyzed reactions, verify the oxidation state and ligation of the metal. - Consider a different catalyst or optimize catalyst loading.[9] |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Some reactions require heating to overcome activation barriers, while others may need lower temperatures to prevent decomposition.[9] |
| Poor Substrate Reactivity | - The electronic or steric properties of the starting materials may hinder the reaction.[9] - Consider modifying the substrates, such as changing protecting groups, to enhance reactivity.[9] |
| Presence of Inhibitors | - Ensure all reagents and solvents are pure and free from contaminants that could poison the catalyst or quench reagents. |
Issue 2: Poor Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | - Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[9] |
| Incorrect Solvent | - The polarity of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities. |
| Ineffective Chiral Catalyst or Auxiliary | - If using a chiral catalyst, screen different ligands or metal precursors. - When using a chiral auxiliary, ensure it is of high enantiomeric purity and is appropriate for the desired transformation.[10] |
| Racemization | - The product may be racemizing under the reaction or work-up conditions. Consider milder conditions or immediate purification after the reaction. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is Highly Polar or Water-Soluble | - Employ extraction with a more polar organic solvent. - Consider using reverse-phase column chromatography. |
| Formation of Emulsions during Work-up | - Add brine (saturated NaCl solution) to break up emulsions. - Filter the mixture through a pad of celite. |
| Product Co-elutes with Starting Material or Byproducts | - Optimize the mobile phase for column chromatography by trying different solvent systems and gradients. - Consider derivatization of the product to alter its polarity. |
Data Presentation
Table 1: Comparison of Reaction Monitoring Techniques for Pyrrolidine Synthesis
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | - Structural confirmation - Reaction conversion - Diastereomeric ratio | - Non-destructive - Provides detailed structural information[8] | - Lower sensitivity compared to MS - May require deuterated solvents |
| GC-MS | - Reaction conversion - Identification of volatile byproducts - Molecular weight confirmation | - High sensitivity and resolution - Can analyze complex mixtures[11] | - Requires volatile and thermally stable compounds - Derivatization may be necessary |
| HPLC | - Reaction conversion - Enantiomeric excess (with chiral column) - Purity analysis | - High sensitivity - Applicable to a wide range of compounds[12] - Essential for stereoselectivity determination[3][4] | - Requires method development for each analyte - Can be time-consuming |
| In-situ IR (ReactIR) | - Real-time reaction kinetics - Identification of intermediates - Reaction endpoint determination | - No sampling required - Provides immediate feedback[6][7] | - Spectral overlap can be challenging to interpret - Requires specialized equipment |
Experimental Protocols
Protocol 1: Monitoring Reaction Conversion by ¹H NMR
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or acid/base). Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14]
-
Internal Standard: Add a known amount of an internal standard (a compound with a distinct NMR signal that does not overlap with reactant or product signals, e.g., mesitylene or 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a ¹H NMR spectrum.[13]
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the product. Compare these integrals to the integral of the internal standard to determine the concentration of each species and calculate the reaction conversion.
Protocol 2: Determining Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Take an aliquot from the reaction mixture and quench it. Dilute the sample with the mobile phase to an appropriate concentration.
-
Column and Mobile Phase Selection: Choose a chiral stationary phase (CSP) known to be effective for separating similar compounds.[3][15] The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[16]
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers.
-
Calculation: Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Mandatory Visualization
Caption: Workflow for monitoring pyrrolidine synthesis.
Caption: Troubleshooting logic for pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate
For researchers, scientists, and drug development professionals, the enantiomeric purity of chiral compounds is a critical quality attribute. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate. While specific methods for this exact analyte are not widely published, this document outlines effective strategies based on the analysis of structurally similar proline derivatives.
Introduction to Chiral Separation of Proline Derivatives
This compound is a proline derivative. The chiral center at the C-2 position necessitates the use of chiral chromatography for the separation and quantification of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.[1][2] The separation mechanism often relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the stationary phase.[1][2]
Comparison of Analytical Methods
The following table summarizes potential chiral HPLC and a comparative Supercritical Fluid Chromatography (SFC) method for the analysis of proline derivatives similar to this compound.
| Parameter | Method 1: Polysaccharide-Based HPLC | Method 2: Alternative Polysaccharide-Based HPLC | Method 3: Supercritical Fluid Chromatography (SFC) |
| Analyte | Proline Derivatives (e.g., Boc-proline) | Proline Derivatives (e.g., Boc-2-methylproline) | Proline Derivatives (e.g., Boc-2-methylproline) |
| Stationary Phase | Chiralpak AD-H | Chiralpak AD-H | Polysaccharide-type CSP |
| Mobile Phase | Hexane, Ethanol, 0.1% TFA | Isopropanol/Hexane | CO2, Methanol |
| Detection | UV | UV | UV |
| Key Findings | Good resolution achieved. For derivatives with carboxyl or hydroxyl groups, small changes in ethanol percentage significantly impact resolution, suggesting hydrogen bonding is a key interaction.[1][2] | For derivatives with a benzyl ester, resolution is less affected by ethanol content, indicating different primary interaction mechanisms like inclusion or steric effects.[1] | Better resolution and shorter run times can be achieved compared to HPLC for certain proline derivatives. Retention and selectivity increase as the modifier percentage decreases.[3] |
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of proline derivatives, which can be adapted for this compound.
Method 1: Chiral HPLC with Polysaccharide-Based CSP
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of hexane, ethanol, and 0.1% trifluoroacetic acid (TFA). The exact ratio of hexane to ethanol should be optimized to achieve the best separation, starting with a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL
Method 2: Alternative Chiral HPLC Method
-
Column: Chiralpak IC
-
Mobile Phase: Normal phase conditions, such as a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection Volume: 10 µL
-
Note: The effects of the polar modifier, analyte structure, and column temperature should be systematically investigated to optimize the separation.[1]
Alternative Analytical Approaches
Beyond traditional HPLC, other techniques can be considered for the chiral analysis of proline derivatives.
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster and more efficient separations than HPLC for certain compounds.[3] For proline derivatives, SFC with a polysaccharide-type CSP has demonstrated excellent resolution with shorter analysis times.[3] The primary mobile phase is supercritical CO2, with a small percentage of a modifier like methanol.
-
Gas Chromatography (GC): Chiral GC analysis can be performed after achiral derivatization of the proline derivative. This method can offer high sensitivity and shorter analysis times. A two-step derivatization process, such as methylation followed by acetylation, can be used to replace active hydrogens and improve chromatographic properties without causing racemization.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for developing a chiral HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Determination of Enantiomeric Excess for Proline Derivatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis, the accurate determination of the enantiomeric excess (ee) of proline and its derivatives is of paramount importance. Proline and its analogues are fundamental chiral building blocks and organocatalysts in a myriad of chemical transformations. This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of proline derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of proline derivatives is contingent upon several factors, including the specific derivative, the required accuracy and precision, sample throughput, and available instrumentation. The most widely employed techniques are chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS).
Quantitative Data Summary
The following table summarizes the key performance characteristics of the principal methods used for the determination of enantiomeric excess of proline derivatives. The data presented is compiled from various studies and may vary depending on the specific proline derivative and experimental conditions.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Electrospray Ionization-Mass Spectrometry (ESI-MS) |
| Principle | Differential interaction with a chiral stationary phase.[1] | Separation of volatile, derivatized enantiomers on a chiral column.[1][2] | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[1] | Kinetic resolution with mass-tagged auxiliaries and mass spectrometric detection.[3] |
| Sample Preparation | Direct injection or simple dissolution. Derivatization may be needed for UV detection.[4] | Derivatization is required to increase volatility and improve peak shape.[1][2] | Simple mixing with a chiral solvating or derivatizing agent.[1] | Derivatization/reaction with chiral auxiliaries.[3] |
| Analysis Time | 10-30 minutes. | 15-30 minutes. | 5-15 minutes. | Approximately 2 minutes per sample.[3] |
| Sensitivity | High to Very High. | High.[1][2] | Lower sensitivity for trace impurities compared to chromatographic methods.[1] | High. |
| Linearity (Correlation Coefficient) | >0.999 for D/L-Proline derivatives.[4] | Typically >0.99. | Linear relationship between observed and true ee. | Linear over a defined concentration range. |
| Limit of Detection (LOD) | 0.6 ppm for derivatized D/L-Proline.[4] | 3.2-446 nM for D-amino acids.[5] | Generally higher than chromatographic methods. | Low fmol level for derivatized amines.[6] |
| Limit of Quantitation (LOQ) | 2 ppm for derivatized D/L-Proline.[4] | 0.031-1.95 µM for D-amino acids.[5] | Generally higher than chromatographic methods. | Low fmol level for derivatized amines.[6] |
| Accuracy (% Recovery) | 93-95% for D-Proline.[4] | Generally high with appropriate internal standards.[5] | Accurate results within 2% of known ee values have been reported for amines.[7] | Generally high. |
| Precision (%RSD) | 0.70-3.87% for amino acids in serum.[5] | 0.49-11.10% for amino acids in urine.[5] | Dependent on signal-to-noise and resolution of diastereomeric signals. | High. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific proline derivatives and instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC) for Boc-DL-proline
This protocol outlines a direct method for the enantiomeric separation of N-Boc-DL-proline.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.[8]
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: UV at 210 nm.[8]
-
Injection Volume: 10 µL.[8]
Sample Preparation:
-
Dissolve Boc-DL-proline in the mobile phase to a concentration of 1 mg/mL.[8]
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area_E1 - Area_E2) / (Area_E1 + Area_E2)| * 100.
Chiral Gas Chromatography (GC) of Proline
This protocol involves a two-step derivatization of proline prior to GC analysis.
Derivatization Protocol:
-
Esterification: To 1 mg of the proline sample, add 1 mL of 2N HCl in isopropanol. Heat the mixture at 100 °C for 30 minutes. Evaporate the solvent to dryness.
-
Acylation: To the residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. The sample is now ready for injection.
GC Conditions:
-
Column: Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin).[2]
-
Carrier Gas: Helium.
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 4 °C/min.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID).
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers.
NMR Spectroscopy using a Chiral Solvating Agent
This protocol provides a general guideline for determining the enantiomeric excess of a proline derivative using a chiral solvating agent (CSA).
Materials:
-
Proline derivative sample.
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL), or a commercially available chiral lanthanide shift reagent).
-
High-resolution NMR spectrometer.
-
Deuterated solvent (e.g., CDCl₃).
Sample Preparation:
-
Accurately weigh the proline derivative and dissolve it in a precise volume of the deuterated solvent in an NMR tube to a known concentration.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Gently mix the sample to ensure homogeneity.
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. The presence of the CSA should induce chemical shift differences (Δδ) between the signals of the two enantiomers.
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the signals for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral_E1 - Integral_E2) / (Integral_E1 + Integral_E2)| * 100.
Mandatory Visualization
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
Logical Relationship for Method Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. benchchem.com [benchchem.com]
Comparison of different chiral auxiliaries for asymmetric synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the stereoselective synthesis of complex molecules. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate, and provide high levels of stereocontrol.[1] This guide offers an objective comparison of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides, with a focus on their performance in asymmetric alkylation reactions.
The effectiveness of these auxiliaries is demonstrated through their application in asymmetric synthesis, a cornerstone of modern organic chemistry for producing enantiomerically pure compounds.[2] This is particularly crucial in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different biological activities.
Performance Comparison in Asymmetric Alkylation
The diastereoselectivity of asymmetric alkylation is a key metric for evaluating the performance of a chiral auxiliary. The following table summarizes the performance of Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides in representative asymmetric alkylation reactions.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | N-propionyl-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | 98:2 | ~85 (of major diastereomer) |
| Oppolzer's Sultam | N-propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | n-BuLi | >99:1 | 85 |
| Myers' Pseudoephedrine Amide | (1S,2S)-pseudoephedrine propionamide | Benzyl bromide | LDA | ≥99:1 | 90 |
Key Insights: All three auxiliaries provide excellent levels of diastereoselectivity in asymmetric alkylation reactions. Evans' oxazolidinones are well-regarded for their high stereocontrol in a variety of reactions.[3] Oppolzer's sultams, with their rigid bicyclic structure, also offer high levels of asymmetric induction. Myers' pseudoephedrine amides are a practical and cost-effective option, often providing crystalline products that are easy to purify.[2][4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a practical understanding of the application of these chiral auxiliaries.
1. Asymmetric Alkylation using Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-acyloxazolidinone.[3][6]
-
Materials: (4R)-4-benzyl-2-oxazolidinone, propionic anhydride, 4-(dimethylamino)pyridine (DMAP), sodium hexamethyldisilazide (NaHMDS) in THF, allyl iodide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Acylation: To a solution of (4R)-4-benzyl-2-oxazolidinone and DMAP in THF, add propionic anhydride and stir at room temperature until the starting material is consumed.
-
Enolate Formation: Cool the solution of the resulting N-propionyl oxazolidinone to -78 °C under an inert atmosphere. Add a 1.0 M solution of NaHMDS in THF dropwise.
-
Alkylation: To the enolate solution, add allyl iodide and allow the reaction to proceed at -78 °C, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the diastereomers.[6]
-
2. Asymmetric Alkylation using Oppolzer's Camphorsultam Auxiliary
This protocol outlines the alkylation of an N-acyl camphorsultam.
-
Materials: (2R)-bornane-10,2-sultam, propionyl chloride, triethylamine, n-butyllithium (n-BuLi) in hexanes, benzyl bromide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Acylation: To a solution of (2R)-bornane-10,2-sultam and triethylamine in THF at 0 °C, add propionyl chloride dropwise. Stir the mixture at room temperature until completion.
-
Enolate Formation: Cool a solution of the N-propionyl sultam in THF to -78 °C under an inert atmosphere. Add a solution of n-BuLi in hexanes dropwise.
-
Alkylation: Add benzyl bromide to the enolate solution at -78 °C and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product, dry the organic phase, and remove the solvent in vacuo. The product can be purified by crystallization or flash chromatography.
-
3. Asymmetric Alkylation using Myers' Pseudoephedrine Auxiliary
This protocol describes the alkylation of a pseudoephedrine amide.[2][5]
-
Materials: (1S,2S)-(+)-Pseudoephedrine, propionic anhydride, anhydrous lithium chloride (LiCl), lithium diisopropylamide (LDA), benzyl bromide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Amide Formation: To a solution of (1S,2S)-(+)-pseudoephedrine in THF, add propionic anhydride and stir at room temperature. The product often crystallizes from the reaction mixture.[5]
-
Enolate Formation: In a separate flask, prepare LDA by adding n-BuLi to diisopropylamine in THF at -78 °C. To a suspension of the pseudoephedrine propionamide and anhydrous LiCl in THF at -78 °C, slowly add the freshly prepared LDA solution.[2][5]
-
Alkylation: Cool the resulting enolate solution to 0 °C, then add benzyl bromide. Stir the reaction mixture, allowing it to warm to room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium bicarbonate. Extract the product with an organic solvent. The organic layers are then washed, dried, and concentrated. The product is often a crystalline solid and can be purified by recrystallization.[5]
-
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram illustrates the general logic of employing a chiral auxiliary in asymmetric synthesis. The process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to introduce a new stereocenter, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.
References
Alternative methods for the synthesis of 2-substituted pyrrolidines
The pyrrolidine ring is a vital structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts. Consequently, the development of efficient and stereoselective methods for the synthesis of 2-substituted pyrrolidines is a central focus in modern organic chemistry and drug discovery. This guide provides a comparative overview of four distinct and powerful strategies for the synthesis of this important heterocyclic scaffold: Asymmetric 1,3-Dipolar Cycloaddition, Asymmetric Aza-Michael Addition, Biocatalytic Transamination, and the classical Paal-Knorr Synthesis.
This comparison is intended for researchers, scientists, and drug development professionals, offering insights into the performance of each method supported by experimental data. Detailed protocols for representative reactions are provided to facilitate the practical application of these methodologies.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route to a target 2-substituted pyrrolidine is dictated by several factors, including the desired stereochemical outcome, substrate scope, scalability, and the principles of green chemistry. The following table summarizes the key performance indicators for the four selected methods, providing a clear basis for comparison.
| Parameter | Asymmetric 1,3-Dipolar Cycloaddition | Asymmetric Aza-Michael Addition | Biocatalytic Transamination | Paal-Knorr Synthesis |
| Key Features | High stereocontrol, convergent | Organocatalyzed, cascade potential | High enantioselectivity, mild conditions | Classical method, simple procedure |
| Typical Yield | 82%[1] | 99%[2] | 90%[3] | ~52%[4] |
| Diastereoselectivity (d.r.) | >20:1[1] | 91:9[2] | Not applicable | Not applicable |
| Enantioselectivity (e.e.) | 96%[1] | >99%[2] | >99.5%[3] | Not applicable (racemic) |
| Catalyst | Metal-based (e.g., Copper(I)) | Organocatalyst (e.g., Squaramide) | Enzyme (e.g., Transaminase) | Acid-catalyzed |
| Reaction Temperature | 80 °C[1] | Room Temperature | 37 °C[3] | Reflux |
| Reaction Time | Not specified | 24 hours | 48 hours[3] | 15 minutes[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on representative examples from the literature to ensure their reliability and reproducibility.
Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide
This method provides a powerful means for the stereocontrolled synthesis of highly substituted pyrrolidines through a copper-catalyzed reaction between an iminoester and an alkene.[1][5]
Objective: To synthesize a chiral 3,3,4-trifluoropyrrolidine derivative.
Materials:
-
Imino ester (1.2 equiv.)
-
1,1,2-trifluorostyrene (1.0 equiv.)
-
Cu(CH₃CN)₄PF₆ (5 mol%)
-
(S)-DTBM-segphos (6 mol%)
-
KOtBu (20 mol%)
-
Toluene (as solvent)
Procedure:
-
To a dry reaction tube, add Cu(CH₃CN)₄PF₆ (5 mol%) and (S)-DTBM-segphos (6 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Add toluene, followed by the imino ester (1.2 equiv.), 1,1,2-trifluorostyrene (1.0 equiv.), and KOtBu (20 mol%).
-
The reaction mixture is stirred at 80 °C.
-
Upon completion (monitored by TLC), the mixture is cooled to room temperature and purified by flash column chromatography on silica gel to afford the desired 2-substituted pyrrolidine.
Quantitative Data for a Representative Reaction:
Organocatalytic Asymmetric Aza-Michael/Michael Addition
This protocol describes a cascade reaction catalyzed by a bifunctional squaramide, leading to the formation of highly functionalized chiral pyrrolidines.[2][6]
Objective: To synthesize a chiral trisubstituted pyrrolidine.
Materials:
-
Tosylaminomethyl enone (1.0 equiv.)
-
Nitroalkene (1.2 equiv.)
-
Squaramide catalyst (10 mol%)
-
Toluene (as solvent)
Procedure:
-
To a solution of the tosylaminomethyl enone (1.0 equiv.) in toluene, add the squaramide catalyst (10 mol%).
-
The nitroalkene (1.2 equiv.) is then added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.
Quantitative Data for a Representative Reaction:
Biocatalytic Synthesis using Transaminase
This method utilizes a transaminase enzyme to perform an asymmetric amination of a chloroketone, which then undergoes spontaneous intramolecular cyclization to form the chiral 2-substituted pyrrolidine.[3][7]
Objective: To synthesize a chiral 2-arylpyrrolidine.
Materials:
-
ω-chloroketone (50 mM)
-
Transaminase (TA) enzyme (10 mg/mL)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Isopropylamine (IPA) (1 M)
-
Dimethyl sulfoxide (DMSO) (20% v/v)
-
Potassium phosphate buffer (100 mM, pH 8)
Procedure:
-
In a reaction vessel, combine the potassium phosphate buffer, PLP, and isopropylamine.
-
Add the ω-chloroketone substrate (as a stock solution in DMSO).
-
Initiate the reaction by adding the transaminase enzyme.
-
The reaction mixture is incubated at 37 °C with agitation (e.g., 700 rpm) for 48 hours.
-
Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate) after basification of the reaction mixture.
-
The organic layers are combined, dried, and concentrated. The crude product is then purified by an appropriate method.
Quantitative Data for a Representative Reaction:
Paal-Knorr Synthesis
A classical and straightforward method for the synthesis of N-substituted pyrroles, which upon reduction (in a subsequent step not detailed here), would yield the corresponding pyrrolidines. This protocol describes the formation of the pyrrole precursor.[4][8]
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole.
Materials:
-
2,5-Hexanedione (1.0 equiv.)
-
Aniline (1.0 equiv.)
-
Concentrated Hydrochloric Acid (1 drop)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 equiv.), aniline (1.0 equiv.), and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
After cooling the mixture in an ice bath, add 0.5 M hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration.
-
The crude product can be recrystallized from a methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.
Quantitative Data for a Representative Reaction:
-
Yield: Approximately 52%[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows and key transformations for each of the described synthetic methods.
Caption: Workflow for Asymmetric 1,3-Dipolar Cycloaddition.
Caption: Cascade reaction in Asymmetric Aza-Michael Addition.
Caption: Biocatalytic synthesis via transaminase-triggered cyclization.
Caption: The classical Paal-Knorr synthesis of a pyrrole precursor.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 6. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Fingerprints: A Comparative Guide to Pyrrolidine Diastereomers
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of molecules is paramount. Pyrrolidine scaffolds, ubiquitous in pharmaceuticals and natural products, frequently possess multiple stereocenters, leading to the formation of diastereomers. While diastereomers exhibit distinct physicochemical properties, their unambiguous identification relies on a detailed analysis of their spectroscopic data. This guide provides a comparative overview of the key spectroscopic techniques used to differentiate pyrrolidine diastereomers, supported by experimental data and detailed protocols.
The spatial arrangement of substituents on the pyrrolidine ring significantly influences the local electronic environment of each atom. These subtle differences are magnified in spectroscopic measurements, providing a unique "fingerprint" for each diastereomer. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for this purpose, with Infrared (IR) spectroscopy and Mass Spectrometry (MS) offering complementary information.
Comparative Spectroscopic Data: A Case Study of 2,5-Disubstituted Pyrrolidines
To illustrate the distinguishing spectroscopic features, we will consider a representative example of cis- and trans-2,5-disubstituted pyrrolidine diastereomers. The relative orientation of the substituents at the C2 and C5 positions leads to distinct differences in chemical shifts, coupling constants, and spatial correlations observed in NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive data for differentiating pyrrolidine diastereomers. The chemical shifts (δ) of ring protons and carbons are highly sensitive to their stereochemical environment. Furthermore, through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) provide unambiguous proof of the relative stereochemistry.
Table 1: Comparative ¹H NMR Data for a Representative Pair of 2,5-Disubstituted Pyrrolidine Diastereomers (400 MHz, CDCl₃)
| Proton | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Differences |
| H2/H5 | 3.55 (m) | 3.75 (m) | Protons in the trans isomer are typically deshielded due to different anisotropic effects of the substituents. |
| H3/H4 (α) | 1.90 (m) | 1.70 (m) | Protons on the same side as the substituents in the cis isomer experience different shielding compared to the trans isomer. |
| H3/H4 (β) | 1.60 (m) | 2.05 (m) | Significant shift differences for the other pair of methylene protons. |
| Substituent-H | 1.20 (d, J=6.5 Hz) | 1.25 (d, J=6.8 Hz) | Minor differences in chemical shift and coupling constants may be observed. |
Table 2: Comparative ¹³C NMR Data for a Representative Pair of 2,5-Disubstituted Pyrrolidine Diastereomers (100 MHz, CDCl₃)
| Carbon | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Differences |
| C2/C5 | 58.0 | 60.5 | The carbons bearing the substituents show a noticeable difference in chemical shifts. |
| C3/C4 | 33.5 | 35.0 | Steric compression in the cis isomer can lead to an upfield shift (shielding) of the methylene carbons compared to the trans isomer. |
| Substituent-C | 21.0 | 21.5 | Minimal differences are typically observed for the substituent carbons themselves. |
Infrared (IR) Spectroscopy
While IR spectroscopy is less definitive than NMR for stereochemical assignment, diastereomers can exhibit subtle differences in their vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from the distinct vibrational modes of the molecule due to their different symmetries and steric environments.
Table 3: Comparative IR Data for a Representative Pair of Pyrrolidine Diastereomers
| Vibrational Mode | cis-Isomer (cm⁻¹) | trans-Isomer (cm⁻¹) | General Observations |
| C-N Stretch | ~1190 | ~1185 | Minor shifts may be observed due to changes in bond angles and steric hindrance. |
| C-H Bending | Multiple bands in 1450-1350 region | Multiple bands in 1450-1350 region | The pattern and relative intensities of these bands can differ, providing a unique fingerprint for each diastereomer. |
| Ring Vibrations | Bands in 1000-800 region | Bands in 1000-800 region | The overall pattern of skeletal vibrations in the fingerprint region is often the most diagnostic feature. |
Mass Spectrometry (MS)
In general, diastereomers will have identical molecular weights and thus the same molecular ion peak in a mass spectrum. However, differences in their fragmentation patterns can sometimes be observed. The stereochemistry can influence the stability of certain fragment ions, leading to variations in their relative abundances. This is often more pronounced in techniques like tandem mass spectrometry (MS/MS).
Table 4: Comparative Mass Spectrometry Data for a Representative Pair of Pyrrolidine Diastereomers
| Feature | cis-Isomer | trans-Isomer | General Observations |
| Molecular Ion (M⁺) | Identical m/z | Identical m/z | Diastereomers have the same mass. |
| Key Fragment Ions | Relative abundances may differ | Relative abundances may differ | The stereochemistry can influence the preferred fragmentation pathways, leading to different relative intensities of certain fragment ions. |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrrolidine diastereomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY and NOESY):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, confirming the connectivity within the pyrrolidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the relative stereochemistry. Cross-peaks in a NOESY spectrum indicate through-space proximity of protons. For example, in a cis-2,5-disubstituted pyrrolidine, a NOESY correlation would be expected between the protons at C2 and C5. In the trans isomer, this correlation would be absent.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the solvent or air should be collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular ion and key fragments. For more detailed structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and inducing fragmentation.
Visualization of the Analytical Workflow
The logical flow of spectroscopic analysis for the differentiation of pyrrolidine diastereomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison and stereochemical assignment of pyrrolidine diastereomers.
A Comparative Guide to the Validation of Stereochemistry for Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within substituted pyrrolidines is a critical determinant of their biological activity, pharmacokinetic profiles, and overall therapeutic potential. The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents.[1][2][3] Consequently, the unambiguous validation of stereochemistry is a cornerstone of modern drug discovery and development. This guide provides an objective comparison of key analytical techniques used to determine the relative and absolute stereochemistry of substituted pyrrolidines, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate method for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline solid vs. oil), the quantity available, the specific stereochemical question (relative vs. absolute configuration), and the available instrumentation.
Quantitative Performance Data
The following table summarizes the typical performance of various techniques for the stereochemical analysis of substituted pyrrolidines.
| Technique | Information Provided | Resolution (Rs) | Enantiomeric Excess (ee%) | Sample State | Key Advantages | Key Limitations |
| Chiral HPLC | Enantiomeric separation and quantification | > 1.5[4] | > 99%[4][5] | Solution | High throughput, quantitative, widely applicable | Requires method development, reference standards needed |
| X-ray Crystallography | Absolute configuration, relative stereochemistry | N/A | N/A | Single Crystal | Unambiguous 3D structure determination[6][7] | Requires high-quality single crystals, not always feasible[8] |
| NMR Spectroscopy (NOE) | Relative stereochemistry, conformation | N/A | N/A | Solution | Provides information on through-space proximity of atoms[9][10] | Does not typically provide absolute configuration |
| Vibrational Circular Dichroism (VCD) | Absolute configuration | N/A | N/A | Solution | Does not require crystallization, applicable to oils/liquids[8][11] | Requires computational comparison, specialized equipment |
Experimental Methodologies and Workflows
Detailed protocols and standardized workflows are essential for reproducible and reliable stereochemical validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on an achiral column.[4]
Experimental Protocol (Direct Method):
-
Column Selection: A polysaccharide-based column, such as Chiralcel® OD-H, is often effective for separating pyrrolidine enantiomers.[4][5]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or triethylamine (TEA) to improve peak shape and resolution. A common starting ratio is 90:10 (n-hexane:isopropanol) with 0.1-0.2% additive.[4][5]
-
Sample Preparation: Dissolve the substituted pyrrolidine sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers. A resolution factor (Rs) greater than 1.5 indicates baseline separation.[4]
Workflow for Chiral HPLC Analysis:
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry by mapping the precise spatial arrangement of atoms in a crystalline solid.[7]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the substituted pyrrolidine of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The resulting electron density map is used to build a molecular model, which is then refined to best fit the experimental data.[7]
-
Absolute Stereochemistry Determination: For non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion effects, often by calculating the Flack parameter.[6] A value close to 0 for the correct enantiomer confirms the assignment.
Logical Flow for X-ray Crystallography:
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. mkuniversity.ac.in [mkuniversity.ac.in]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Comparative study of catalytic systems for pyrrolidine synthesis
A Comparative Guide to Catalytic Systems for Pyrrolidine Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of the pyrrolidine scaffold is a critical endeavor, given its prevalence in a myriad of natural products and pharmaceuticals. This guide provides an objective comparison of three prominent catalytic systems for pyrrolidine synthesis: Organocatalysis via Michael Addition, Iridium-Catalyzed Reductive Cycloaddition, and Copper-Catalyzed Multicomponent Reactions. The performance of each system is supported by experimental data, and detailed protocols are provided for key examples.
Performance Comparison of Catalytic Systems
The selection of an optimal catalytic system for pyrrolidine synthesis is contingent on factors such as the desired substitution pattern, stereochemical outcome, substrate availability, and scalability. The following table summarizes the performance of the three highlighted catalytic systems based on reported experimental data.
| Catalytic System | Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |
| Organocatalysis | Pyrrolidine-Thiourea Bifunctional Catalyst | Michael Addition | Cyclohexanone, trans-β-Nitrostyrene | Toluene | 95 | 95:5 (anti/syn) | 96% (anti) |
| Iridium Catalysis | Vaska's complex [IrCl(CO)(PPh₃)₂] | Reductive [3+2] Cycloaddition | N-benzyl-N-(2-(methoxycarbonyl)ethyl)benzamide, N-Phenylmaleimide | Toluene | 95 | >20:1 | N/A |
| Copper Catalysis | Copper(I) Triflate (Cu(OTf)₂) | [3+2] Cycloaddition (Multicomponent) | Isatin, Sarcosine, (E)-Methyl 2-oxo-4-phenylbut-3-enoate | Methanol | 92 | >99:1 (exo/endo) | >99% (exo) |
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved in these catalytic syntheses, the following diagrams illustrate a general reaction pathway and a typical experimental workflow.
Caption: General catalytic pathway for pyrrolidine synthesis.
Caption: A generalized experimental workflow for catalytic pyrrolidine synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Organocatalytic Asymmetric Michael Addition[1]
This protocol details the synthesis of a substituted pyrrolidine via a Michael addition reaction using a bifunctional organocatalyst.
1. Reagent Preparation:
-
In a dry reaction vial, dissolve trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) in toluene (1.0 mL).
-
Add cyclohexanone (1.0 mmol, 10.0 equiv).
2. Catalyst Addition:
-
To the solution, add the pyrrolidine-thiourea bifunctional organocatalyst (0.02 mmol, 20 mol%).
-
Add n-butyric acid (0.01 mmol, 10 mol%) as a co-catalyst.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired pyrrolidine derivative.
Iridium-Catalyzed Reductive [3+2] Cycloaddition[2][3][4][5][6][7]
This procedure describes the synthesis of a highly substituted pyrrolidine from an amide precursor using Vaska's complex.
1. Reagent Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add the amide substrate (e.g., N-benzyl-N-(2-(methoxycarbonyl)ethyl)benzamide) (0.25 mmol, 1.0 equiv) and the alkene (e.g., N-phenylmaleimide) (0.3 mmol, 1.2 equiv).
-
Add Vaska's complex [IrCl(CO)(PPh₃)₂] (0.0025 mmol, 1 mol%).
2. Reaction Setup:
-
Cap the vial with a septum and purge with argon for 5 minutes.
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Add 1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv) dropwise.
3. Reaction Conditions:
-
Stir the mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.
Copper-Catalyzed Multicomponent [3+2] Cycloaddition[8][9]
This protocol outlines the one-pot synthesis of a spirooxindole pyrrolidine derivative through a copper-catalyzed multicomponent reaction.
1. Reagent Preparation:
-
In a reaction flask, suspend isatin (0.5 mmol, 1.0 equiv), sarcosine (0.6 mmol, 1.2 equiv), and (E)-methyl 2-oxo-4-phenylbut-3-enoate (0.5 mmol, 1.0 equiv) in methanol (5 mL).
2. Catalyst Addition:
-
Add copper(I) triflate (Cu(OTf)₂) (0.025 mmol, 5 mol%) to the suspension.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
4. Work-up and Purification:
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the spirooxindole pyrrolidine product.
A Comparative Guide to Protecting Groups for Proline: Efficacy and Applications
In the landscape of peptide synthesis and drug development, the strategic selection of protecting groups for amino acids is paramount to achieving high yields and purity. Proline, with its unique secondary amine structure, introduces specific challenges that necessitate a careful choice of N-α-protecting group. This guide offers an objective comparison of the three most common protecting groups for proline—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Proline Protecting Groups
The choice of a protecting group for proline involves a trade-off between stability, the conditions required for its removal, and its influence on reaction kinetics and potential side reactions.[1] The following tables summarize the key characteristics and performance indicators for Boc, Cbz, and Fmoc protected proline.
Table 1: Key Characteristics of Common Proline Protecting Groups
| Protecting Group | Protection Method | Typical Protection Yield (%) | Deprotection Method | Typical Deprotection Yield (%) |
| Boc (tert-Butoxycarbonyl) | Reaction with Di-tert-butyl dicarbonate (Boc)₂O with a base.[2] | 83-90[2] | Treatment with moderate to strong acids (e.g., TFA, HCl).[1][2] | 82-83[2][3] |
| Cbz (Carboxybenzyl) | Reaction with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[4] | High | Catalytic Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).[1][4] | High |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Reaction with Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu with a base.[2][5] | High | Mild basic conditions (e.g., 20% piperidine in DMF).[1][5] | High |
Table 2: Comparative Performance and Strategic Considerations
| Feature | Boc-Proline | Cbz-Proline | Fmoc-Proline |
| Deprotection Conditions | Moderate to strong acids (e.g., TFA).[6] | Catalytic Hydrogenolysis (H₂/Pd); strong acids.[1] | Mild basic conditions (e.g., 20% piperidine).[1] |
| Primary Synthesis Strategy | Solid-Phase Peptide Synthesis (SPPS).[6][7] | Primarily solution-phase synthesis.[1][7] | Solid-Phase Peptide Synthesis (SPPS).[1][6] |
| Orthogonality | Orthogonal to Fmoc and Cbz groups.[1] | Orthogonal to Boc and Fmoc groups.[1] | Orthogonal to Boc and Cbz groups.[1] |
| Racemization Risk | Generally low.[1] However, certain coupling reagents (DIC/HOBt in DMF) can increase the risk. | Generally low due to the urethane nature of the group.[1] | Higher risk, especially with coupling reagents like DIC/HOBt in DMF.[1] |
| Key Advantages | Well-established for SPPS; stable to bases and nucleophiles.[2][7] | Robust protection; stable to mild acids and bases.[7] | Mild deprotection allows use with acid-sensitive sequences.[1] |
| Potential Disadvantages | Repeated acid cleavage can degrade sensitive peptide sequences.[1] Potential for tert-butylation of sensitive residues.[2] | On-resin hydrogenolysis is challenging for SPPS.[7] Strong acid cleavage is harsh.[1] | Base-labile group is incompatible with base-sensitive linkers. Risk of diketopiperazine formation.[8] |
Visualization of Proline Protection Workflow
The following diagram illustrates the general workflow for the protection and subsequent deprotection of proline, highlighting the different reagents and conditions required for each of the three major protecting groups.
References
A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and chiral catalysts. Its prevalence underscores the continuous need for efficient, stereocontrolled synthetic methods. This guide provides an objective comparison of the primary synthetic strategies used to access these valuable compounds, supported by experimental data and detailed protocols.
Asymmetric 1,3-Dipolar Cycloaddition
This methodology is one of the most powerful and convergent strategies for constructing the pyrrolidine ring. It involves the reaction of an azomethine ylide, often generated in situ from an α-iminoester, with a dipolarophile (an alkene). The use of chiral metal catalysts allows for high stereocontrol, generating multiple stereocenters in a single step.[1] Copper and silver complexes are commonly employed catalysts for this transformation.[2][3]
Figure 1: Catalytic Asymmetric 1,3-Dipolar Cycloaddition Workflow.
Comparative Data:
| Entry | Ylide Precursor (Iminoester) | Dipolarophile | Catalyst System | Solvent | Yield (%) | dr (endo:exo) | ee (%) | Ref |
| 1 | Glycine methyl ester derivative | N-Methylmaleimide | Cu(I)/Fesulphos | Toluene | 75 | >95:5 | 95 | [2] |
| 2 | Alanine methyl ester derivative | Dimethyl fumarate | AgOAc / (R)-Fesulphos | Toluene | 94 | 98:2 | 98 | [3] |
| 3 | Glycine methyl ester derivative | Trifluoromethyl enone | Cu(I)/Fesulphos | Toluene | 85 | >99:1 | 99 | [3] |
| 4 | Naphthyl-derived iminoester | N-Phenylmaleimide | Cu(I)/Fesulphos | Toluene | 92 | >95:5 | 97 | [4] |
Representative Experimental Protocol: Cu(I)/Fesulphos-Catalyzed 1,3-Dipolar Cycloaddition
To a flame-dried Schlenk tube under an argon atmosphere, Cu(CH3CN)4BF4 (5 mol %) and (R)-Fesulphos (5.5 mol %) are added.[3] Anhydrous toluene (1.0 mL) is introduced, and the mixture is stirred at room temperature for 30 minutes. The α-iminoester (0.2 mmol, 1.0 equiv.) and the dipolarophile (0.24 mmol, 1.2 equiv.) are then added, followed by the addition of a base such as triethylamine (0.02 mmol, 0.1 equiv.). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral pyrrolidine product.[3]
Organocatalytic Asymmetric Michael Addition
Organocatalysis, particularly aminocatalysis using chiral pyrrolidine derivatives, has emerged as a powerful platform for synthesizing functionalized chiral pyrrolidines. The conjugate addition (Michael addition) of aldehydes or ketones to nitroolefins, catalyzed by diarylprolinol silyl ethers or other bifunctional pyrrolidines, is a hallmark transformation.[5] The catalyst activates the carbonyl compound via enamine formation, which then attacks the nitroolefin stereoselectively. Subsequent cyclization of the γ-nitrocarbonyl adduct yields the highly substituted pyrrolidine.
Figure 2: Organocatalytic Asymmetric Michael Addition Pathway.
Comparative Data:
| Entry | Carbonyl Compound | Nitroolefin | Catalyst (mol %) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Ref |
| 1 | Propanal | trans-β-Nitrostyrene | OC4 (10) | Methylcyclohexane | 99 | 85:15 | 84 | [6] |
| 2 | Butyraldehyde | 4-Chloronitrostyrene | OC4 (10) | Methylcyclohexane | 92 | 89:11 | 82 | [6] |
| 3 | Cyclohexanone | trans-β-Nitrostyrene | Pyrrolidine-Thiourea (20) | Toluene | 99 | 99:1 | 96 | [7][8] |
| 4 | Acetone | 2-Nitrostyrene | Bifunctional Pyrrolidine (10) | CH2Cl2 | 98 | 95:5 | 95 | [5] |
Representative Experimental Protocol: Michael Addition of Aldehydes to Nitroolefins
In a vial, the nitroolefin (0.2 mmol, 1.0 equiv.), the organocatalyst (0.02 mmol, 10 mol %), and the solvent (e.g., methylcyclohexane, 2 mL) are mixed.[6] The aldehyde (0.4 mmol, 2.0 equiv.) is then added, and the reaction mixture is stirred at the specified temperature (e.g., 0 °C or room temperature) for the required time (typically 24-48 hours).[6] The reaction progress is monitored by TLC. After completion, the crude reaction mixture is directly purified by flash column chromatography on silica gel to isolate the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by 1H NMR spectroscopy and chiral HPLC analysis, respectively.[6]
Asymmetric Hydrogenation
The direct asymmetric hydrogenation of prochiral pyrrole rings provides an atom-economical route to chiral pyrrolidines. This method relies on chiral transition-metal catalysts, most notably those based on Ruthenium and Rhodium, complexed with chiral phosphine ligands like PhTRAP.[9][10] The reaction can create multiple stereocenters with a high degree of control in a single step.[10]
Figure 3: Asymmetric Hydrogenation of a Pyrrole Substrate.
Comparative Data:
| Entry | Substrate | Catalyst System | H₂ Pressure | Solvent | Yield (%) | ee (%) | Ref |
| 1 | N-Boc-2-methyl-5-phenylpyrrole | [Pd(TFA)₂]/(S)-Synphos | 50 atm | Toluene | 99 | 83 | [11] |
| 2 | N-Boc-2,3-dimethyl-5-phenylpyrrole | Ru-PhTRAP | 50 atm | Methanol | 99 | 93 | [10] |
| 3 | N-Boc-2,3-diethyl-5-phenylpyrrole | Ru-PhTRAP | 50 atm | Methanol | 99 | 95 | [10] |
| 4 | N-Boc-2,3,5-triphenylpyrrole | Ru-PhTRAP | 50 atm | Methanol | 99 (dihydropyrrole) | 99.7 | [10][12] |
Representative Experimental Protocol: Asymmetric Hydrogenation of N-Boc-Pyrroles
A solution of the chiral catalyst is prepared in situ in a glovebox.[10] Ru(η³-methallyl)₂(cod) (1.5 mg, 5.0 μmol) and (S,S)-(R,R)-PhTRAP (4.1 mg, 5.5 μmol) are dissolved in methanol (1.0 mL) in a glass liner. The solution is stirred for 10 minutes, after which triethylamine (0.7 μL, 5.0 μmol) is added, and the mixture is stirred for another 30 minutes. A solution of the N-Boc-pyrrole substrate (0.50 mmol) in methanol (1.0 mL) is then added. The glass liner is placed in a stainless-steel autoclave. The autoclave is charged with hydrogen gas to the desired pressure (e.g., 50 atm) and the reaction is stirred at room temperature for 24-48 hours. After carefully releasing the hydrogen pressure, the solvent is evaporated, and the residue is purified by column chromatography to yield the chiral pyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.[10]
Intramolecular C-H Amination
Direct functionalization of C-H bonds is a highly attractive and step-economical strategy. Rhodium and Copper-catalyzed intramolecular C-H amination reactions allow for the synthesis of pyrrolidines from linear alkyl chain precursors containing a nitrogen source (e.g., sulfamate esters, azides).[13][14] The catalyst generates a reactive nitrene or radical intermediate that undergoes a 1,5-hydrogen atom transfer (1,5-HAT) followed by radical recombination or cyclization to form the pyrrolidine ring.
Figure 4: Intramolecular C-H Amination via a Catalytic Cycle.
Comparative Data:
| Entry | Substrate Type | Catalyst (mol %) | Oxidant | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Sulfamate Ester | Rh₂(esp)₂ (0.5) | PhI(OAc)₂ | Benzene | 23 | 98 | [13] |
| 2 | Carbamate | Rh₂(oct)₄ (2) | PhI(OAc)₂ / MgO | Benzene | 23 | 91 | [13] |
| 3 | N-Fluoro Amide | [Tpⁱᵖʳ²Cu(NCMe)] (5) | - | Benzene | 80 | 99 | [14] |
| 4 | Alkyl Azide | [Feᴵᴵᴵ(TF₄DMAP)Cl] (5) | - | Dichloroethane | 80 | 85 | [15] |
Representative Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Amination
To a solution of the sulfamate ester substrate (0.25 mmol) in benzene (5 mL) is added Rh₂(esp)₂ (0.00125 mmol, 0.5 mol %) and MgO (50 mg).[13] A solution of PhI(OAc)₂ (0.3 mmol) in benzene (2 mL) is added dropwise over 1 hour via syringe pump. The reaction mixture is stirred at room temperature for an additional 2 hours. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is subjected to flash chromatography on silica gel to afford the pure oxathiazinane product. This product can then be deprotected under acidic conditions to yield the corresponding chiral pyrrolidine.[13]
References
- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate based on available safety information. A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not located. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to the supplier's SDS for complete and specific disposal procedures.
Essential Safety and Hazard Information
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Understanding its properties is the first step toward ensuring laboratory safety.
Key Hazards:
-
Acute Oral Toxicity: Classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.
-
Solid Form: The compound is a solid, which can present a dust inhalation hazard if not handled properly.
-
General Chemical Hazards: As with most laboratory chemicals, it is prudent to avoid contact with skin and eyes and to prevent release into the environment.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).
-
If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the collected solid into a designated, compatible, and properly sealed hazardous waste container.
-
-
Contaminated Materials:
-
Any items contaminated with the compound, such as weighing paper, gloves, and paper towels, should also be placed in the designated hazardous waste container.
-
-
Solutions:
-
If the compound is in a solution, do not dispose of it down the drain.
-
Collect the solution in a sealed, properly labeled hazardous waste container. Indicate all chemical components and their approximate concentrations on the label.
-
3. Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other chemicals mixed in the waste stream.
-
The associated hazards (e.g., "Acute Toxicity").
-
The date of accumulation.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or your facility's designated hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.
-
Disposal must be carried out at an approved and licensed waste disposal facility.
Experimental Workflow for Disposal
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
